molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7

Propargyl-PEG17-methane

Katalognummer: B3116499
CAS-Nummer: 2169967-47-7
Molekulargewicht: 774.9 g/mol
InChI-Schlüssel: KXGWRMYKHLIJGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG17-methane is a useful research compound. Its molecular formula is C36H70O17 and its molecular weight is 774.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the molecular weight of Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG17-methane Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a critical tool in modern biochemical and pharmaceutical research. Featuring a terminal propargyl group and a chemically stable methyl ether (methane) cap, this molecule is specifically designed for covalent conjugation applications. The propargyl group enables highly efficient and specific ligation to azide-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The hydrophilic 17-unit PEG chain enhances the solubility and pharmacokinetic properties of conjugated biomolecules. This guide details the physicochemical properties of this compound, provides standardized protocols for its characterization, and illustrates its primary application in bioconjugation workflows.

Physicochemical Properties

This compound is a well-defined PEG linker used in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs)[3][4]. Its key properties, validated across multiple chemical suppliers, are summarized below.

ParameterValueReference
Molecular Formula C₃₆H₇₀O₁₇[2][5][6]
Average Molecular Weight 774.93 g/mol [2][3][4][5][7]
Monoisotopic Mass 774.4613 g/mol Calculated
CAS Number 146185-77-5 / 2169967-47-7[1][2][3][8]
Appearance White to off-white solid or viscous oilTypical for PEGs
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C for long-term storage[1][4]

Core Applications & Signaling Pathways

The primary utility of this compound is to act as a flexible, hydrophilic spacer arm in bioconjugation. The terminal alkyne (propargyl group) is specifically designed for click chemistry.

G cluster_reactants Reactants cluster_catalyst Catalytic System PropargylPEG This compound Reaction CuAAC Reaction (Click Chemistry) PropargylPEG->Reaction AzideMolecule Azide-Functionalized Molecule (e.g., Protein) AzideMolecule->Reaction Catalyst Copper(I) Source (e.g., CuBr, CuSO₄) Reducer Reducing Agent (e.g., Na-Ascorbate) Catalyst->Reducer Forms Cu(I) in situ Catalyst->Reaction Catalyzes Product Stable PEGylated Conjugate (Triazole Linkage) Reaction->Product Yields

Caption: Workflow for CuAAC bioconjugation using this compound. (Max Width: 760px)

Experimental Protocols

The following protocols describe standard methods for verifying the identity and purity of this compound.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.

Methodology:

  • Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL using a 1:1 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid.

  • Instrument Settings:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Mass Range: 200-2000 m/z

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks corresponding to the PEG polymer.

    • Identify the major peak series, which will likely correspond to the sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺.

    • For [M+Na]⁺, the most abundant peak should be centered around m/z 797.91 (774.93 + 22.98).

    • Confirm the presence of repeating PEG units by observing peaks separated by approximately 44.03 Da (mass of C₂H₄O).

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To verify the presence of the terminal propargyl and methyl ether functional groups.

Methodology:

  • Instrumentation: 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • Data Analysis (Expected Chemical Shifts):

    • δ ≈ 2.4 ppm (triplet): Terminal alkyne proton (-C≡C-H ).

    • δ ≈ 4.2 ppm (doublet): Methylene (B1212753) protons adjacent to the alkyne group (-O-CH₂ -C≡CH).

    • δ ≈ 3.65 ppm (large multiplet): Repeating methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).

    • δ ≈ 3.38 ppm (singlet): Terminal methyl ether protons (CH₃ -O-).

    • Integration of the peak areas should correspond to the proton ratios (e.g., the integral of the methyl singlet at 3.38 ppm should be approximately 3 times that of the alkyne triplet at 2.4 ppm).

G cluster_workflow Characterization Workflow Sample This compound (As Received) MS_Prep Prepare Sample for Mass Spectrometry Sample->MS_Prep NMR_Prep Prepare Sample for NMR Spectroscopy Sample->NMR_Prep MS_Analysis ESI-TOF MS Analysis MS_Prep->MS_Analysis NMR_Analysis 400 MHz ¹H NMR Analysis NMR_Prep->NMR_Analysis MS_Result Result: Molecular Weight Confirmation MS_Analysis->MS_Result NMR_Result Result: Functional Group Confirmation NMR_Analysis->NMR_Result Conclusion Verified Identity and Purity MS_Result->Conclusion NMR_Result->Conclusion

Caption: Logical workflow for the chemical characterization of the compound. (Max Width: 760px)

References

Propargyl-PEG17-methane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG17-methane is a heterobifunctional linker molecule of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting PROTAC.

Synthesis of this compound

A highly efficient and widely used method for the synthesis of propargyl ethers from alcohols is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propargyl halide.

The proposed synthesis of this compound involves the reaction of Poly(ethylene glycol) methyl ether with 17 ethylene (B1197577) glycol repeat units (mPEG17-OH) with a suitable propargyl halide (e.g., propargyl bromide) in the presence of a strong base.

Experimental Protocol: A Representative Williamson Ether Synthesis

This protocol is a representative example for the synthesis of a mPEG-propargyl ether and can be adapted for this compound.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG17-OH)

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with mPEG17-OH (1 equivalent). Anhydrous THF is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Propargylation: The reaction mixture is cooled back to 0 °C. Propargyl bromide (1.5 equivalents) is added dropwise via syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight under a nitrogen atmosphere.

  • Quenching and Extraction: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.

Synthesis Workflow

Synthesis_Workflow mPEG mPEG17-OH Alkoxide mPEG17-O-Na+ mPEG->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide Product This compound Alkoxide->Product SN2 Reaction PropargylBr Propargyl Bromide PropargylBr->Product Purification Purification Product->Purification

Representative Williamson Ether Synthesis Workflow.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is used to confirm the presence of the key functional groups in the molecule. The expected chemical shifts (in CDCl₃) are:

ProtonsExpected Chemical Shift (ppm)
Methoxy group (-OCH₃)~3.38 (s, 3H)
PEG backbone (-CH₂CH₂O-)~3.64 (br s)
Propargyl methylene (B1212753) protons (-O-CH₂-C≡CH)~4.20 (d, 2H)
Acetylenic proton (-C≡CH)~2.42 (t, 1H)

¹³C NMR Spectroscopy: Carbon NMR provides further structural confirmation. The expected chemical shifts (in CDCl₃) are:

CarbonExpected Chemical Shift (ppm)
Methoxy carbon (-OCH₃)~59.0
PEG backbone carbons (-CH₂CH₂O-)~70.5
Propargyl methylene carbon (-O-CH₂-C≡CH)~58.5
Acetylenic carbon (-O-CH₂-C≡CH)~79.8
Acetylenic carbon (-C≡CH)~74.8
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Due to the polymeric nature of PEGs, the mass spectrum will show a distribution of peaks corresponding to the different chain lengths. Electrospray ionization (ESI) is a common technique for analyzing PEG derivatives. The expected mass for the most abundant isotope of this compound (C₃₆H₇₀O₁₇) is approximately 774.46 g/mol . The observed spectrum would typically show a series of peaks corresponding to [M+Na]⁺ or [M+K]⁺ adducts.

IonExpected m/z
[M+Na]⁺~797.45
[M+K]⁺~813.42

Application in PROTACs

This compound serves as a versatile linker for the construction of PROTACs. The terminal propargyl group allows for efficient conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. This reaction is highly specific and proceeds with high yield under mild conditions, making it ideal for the assembly of complex biomolecules.

PROTAC Assembly Workflow

PROTAC_Workflow Linker This compound ClickReaction CuAAC (Click Chemistry) Linker->ClickReaction E3Ligand Azide-functionalized E3 Ligase Ligand E3Ligand->ClickReaction Intermediate Linker-E3 Ligand Conjugate ClickReaction->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Conjugation TargetBinder Target Protein Binder TargetBinder->PROTAC

General workflow for PROTAC synthesis using a propargyl-PEG linker.

Conclusion

This technical guide has outlined a representative synthesis and characterization strategy for this compound. The Williamson ether synthesis provides a reliable method for its preparation, and a combination of NMR spectroscopy and mass spectrometry can be used to confirm its structure and purity. As a key building block in the development of PROTACs, the availability of well-characterized this compound is crucial for advancing this promising therapeutic modality. Researchers and drug development professionals can utilize the information provided herein to guide their synthetic efforts and ensure the quality of their linker molecules.

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC molecule, which can significantly improve its aqueous solubility.[2] This is a critical parameter for drug development, impacting formulation, administration, and bioavailability. By systematically varying the number of PEG units, researchers can fine-tune the physicochemical properties of the PROTAC.[3]

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. It has been proposed that flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," thereby facilitating cell entry.[4]

Optimizing Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The length and flexibility of the PEG linker are paramount. An optimal linker length is crucial for inducing favorable protein-protein interactions between the POI and the E3 ligase, which enhances the stability of the ternary complex—a phenomenon known as positive cooperativity.[3]

  • A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex.[5]

  • A linker that is too long can result in an entropic penalty upon binding and may not effectively bring the two proteins into the correct orientation for efficient ubiquitination.[5]

Quantitative Analysis of PEG Linker Modifications

The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

PROTAC TargetE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHL< 12No degradation-[5]
21396%[5]
2929276%[3][5]
ERα VHL9>10,000~50%[5]
12~5,000~75%[5]
16~1,000~95%[5]
19~5,000~70%[5]
BTK CereblonNC-1 (PEG3)2.297%[6]
RC-1 (PEG2)1697%[6]
IR-1 (PEG4)1098%[6]
RC-2 (PEG6)10095%[6]

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are shown for PROTACs targeting Tank-binding kinase 1 (TBK1), Estrogen Receptor α (ERα), and Bruton's tyrosine kinase (BTK) with linkers of varying lengths. Data is compiled from multiple sources.[3][5][6]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)
SMARCA2 Degrader 1 PEG28503.51501.2
SMARCA2 Degrader 2 PEG49383.21680.8
SMARCA2 Degrader 3 PEG610262.91860.5
BRD4 Degrader 1 PEG37852.81452.5
BRD4 Degrader 2 PEG58732.51631.9

Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability. Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; Papp, apparent permeability coefficient from PAMPA assays.

Visualizing PROTAC Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI_new New POI PROTAC->POI_new Recycled POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start Start: PROTAC Compound Library cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment 2. PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page 4. SDS-PAGE & Western Blot Transfer lysis->sds_page immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Data Analysis (Densitometry) detection->analysis dc50 Calculate DC50 & Dmax analysis->dc50 end End: Efficacy Determined dc50->end

A typical workflow for evaluating PROTAC efficacy.

Linker_Logic cluster_properties Linker Properties cluster_impact Impacts Linker PEG Linker Design Length Length (Number of PEG units) Linker->Length Flexibility Flexibility (Rotatable Bonds) Linker->Flexibility Composition Composition (Hydrophilicity) Linker->Composition Ternary Ternary Complex (Stability & Cooperativity) Length->Ternary PhysicoChem Physicochemical (Solubility, Permeability) Length->PhysicoChem Flexibility->Ternary Composition->PhysicoChem Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PhysicoChem->Efficacy

Logical relationships in PEG linker design.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[7]

Materials:

  • Cell Line: Appropriate cell line expressing the POI.

  • PROTAC Compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Medium and Supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels and Electrophoresis Apparatus.

  • PVDF or Nitrocellulose Membranes and Transfer System.

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Specific for the POI.

  • Loading Control Primary Antibody: e.g., anti-GAPDH or anti-β-actin.

  • HRP-conjugated Secondary Antibody.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System.

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[7]

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9]

Materials:

  • SPR Instrument and Sensor Chips (e.g., NTA or CM5).

  • Immobilization Buffer and Running Buffer (e.g., HBS-EP+).

  • Purified, biotinylated E3 ligase (or His-tagged for NTA chip).

  • Purified POI.

  • PROTAC compound.

  • Regeneration Solution.

Procedure:

  • Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface to a target response level. For a His-tagged E3 ligase, use an NTA sensor chip.[10]

  • Binary Interaction (PROTAC-E3 Ligase): To determine the direct binding affinity, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a suitable binding model to calculate the dissociation constant (KD).

  • Binary Interaction (PROTAC-POI): A similar experiment can be performed by immobilizing the POI and injecting the PROTAC as the analyte.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC-only injection indicates ternary complex formation.[9]

  • Data Analysis:

    • Measure the binding affinity (KD) for both the binary (PROTAC to E3) and ternary (PROTAC+POI to E3) interactions.

    • Calculate the cooperativity factor (α = KDbinary / KDternary).

      • α > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary complex.

      • α < 1: Negative cooperativity (steric hindrance).

      • α = 1: No cooperativity.[9]

  • Regeneration: After each cycle, inject the regeneration solution to remove the bound analytes and prepare the surface for the next injection.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane, predicting its potential for gastrointestinal absorption.[11]

Materials:

  • PAMPA "Sandwich": A 96-well filter donor plate and a 96-well acceptor plate.

  • Artificial Membrane Solution: e.g., 1-2% lecithin (B1663433) in dodecane.[12]

  • Assay Buffer: PBS, pH 7.4.

  • PROTAC Compound: Stock solution in DMSO.

  • Control Compounds: High permeability (e.g., testosterone) and low permeability (e.g., methotrexate) controls.

  • Plate Reader or LC-MS/MS system for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of assay buffer to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully apply 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.[12]

  • Prepare Donor Solutions: Prepare the PROTAC and control compounds in the assay buffer at a known starting concentration (e.g., 10-50 µM), typically with a small percentage of DMSO (e.g., 0.5-1%).[13]

  • Start Assay: Add 150-200 µL of the donor solutions to the wells of the coated donor plate.[12]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Incubate the "sandwich" assembly at room temperature for a defined period (e.g., 5 to 18 hours) in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[14]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. By systematically evaluating linker length and composition using the robust experimental protocols detailed in this guide, researchers can accelerate the development of potent and selective protein degraders, unlocking the full therapeutic potential of this transformative modality.

References

Propargyl-PEG17-methane: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG17-methane, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal propargyl group (an alkyne) and, typically, a methoxy-capped terminus, giving rise to the "methane" nomenclature in some supplier catalogues. The PEG17 chain consists of 17 repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. This increased water solubility is a critical attribute, often enhancing the pharmacokinetic properties of the final bioconjugate.[1]

Two primary CAS numbers are associated with this compound, reflecting minor variations in nomenclature or supplier-specific registrations:

  • 146185-77-5 (often listed as m-PEG17-propargyl)[1][2]

  • 2169967-47-7 (often listed as this compound)[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 146185-77-5 or 2169967-47-7[1][2][3][4]
Molecular Formula C₃₆H₇₀O₁₇[4]
Molecular Weight Approximately 774.93 g/mol [4]

Table 2: Physicochemical and Handling Properties of this compound

PropertyValue/Recommendation
Appearance White to off-white solid or viscous oil
Purity Typically >95%
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Storage Conditions Store at -20°C for long-term stability[1]

Core Functionality and Applications

The primary utility of this compound lies in its terminal propargyl group, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This highly efficient and specific reaction allows for the covalent ligation of the PEG linker to a molecule bearing an azide (B81097) functional group, forming a stable triazole linkage.[1][2]

The hydrophilic PEG spacer offers several advantages in bioconjugation:

  • Enhanced Solubility: Improves the aqueous solubility of hydrophobic molecules.

  • Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its circulation half-life.

  • Reduced Immunogenicity: Can shield the conjugated molecule from the host's immune system.

  • Flexible Spacer: The PEG chain provides a flexible connection between two conjugated molecules, which can be critical for maintaining the biological activity of each component.

Application in PROTAC Development

A prominent application of this compound is in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

This compound is an ideal candidate for the linker component. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the targeted degradation of a protein of interest (POI).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC PROTAC is recycled E2 E2-Ub E2->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in buffer.

    • Add this compound to the reaction mixture (typically 1.5-3 equivalents relative to the azide).

    • Prepare a premix of CuSO₄ and THPTA by adding 1 equivalent of CuSO₄ to 5 equivalents of THPTA.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for protein conjugations).

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts.

    • For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common purification methods.

    • For small molecule conjugates, purification can be achieved by preparative HPLC or flash column chromatography.

Characterization of the Conjugate

The successful conjugation should be confirmed by appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

TechniquePurpose
LC-MS To confirm the molecular weight of the final conjugate.
¹H NMR To verify the formation of the triazole ring and the presence of the PEG chain.
SDS-PAGE For protein conjugates, to visualize the increase in molecular weight upon PEGylation.
HPLC To assess the purity of the final conjugate.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Start Start: Define POI and E3 Ligase Ligand_Synth Synthesize or Acquire POI Ligand (with amine) and E3 Ligase Ligand (with azide) Start->Ligand_Synth Amide_Coupling Couple POI Ligand to an amine-reactive PEG linker Ligand_Synth->Amide_Coupling Linker_Prep Prepare this compound Linker_Prep->Amide_Coupling Purification1 Purification (e.g., HPLC) Amide_Coupling->Purification1 Click_Reaction Perform CuAAC Reaction with E3 Ligase Ligand-Azide Purification1->Click_Reaction Purification2 Final Purification (e.g., HPLC) Click_Reaction->Purification2 Characterization Characterization (LC-MS, NMR, HPLC) Purification2->Characterization Biological_Assay Biological Evaluation (e.g., Western Blot for degradation, Cell Viability Assays) Characterization->Biological_Assay End End: Optimized PROTAC Biological_Assay->End

Caption: A general workflow for the synthesis and evaluation of a PROTAC.

Supplier Information

This compound and its variants are available from a number of chemical suppliers specializing in PEG linkers and reagents for bioconjugation.

Table 4: Representative Suppliers

SupplierProduct Name Example
BroadPharmm-PEG17-propargyl[1]
MedChemExpressThis compound[3][4]
Sigma-AldrichThis compound[3]
ChemsrcThis compound[2]
TargetMolThis compound

Note: Availability and product nomenclature may vary. It is recommended to search by CAS number for the most accurate results.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, hydrophilic properties, and reactivity in "click" chemistry make it an excellent choice for a linker in the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the successful application of this reagent in research and development.

References

An In-Depth Technical Guide to the Hydrophilicity of Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the hydrophilic properties of Propargyl-PEG17-methane, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. The inherent hydrophilicity, conferred by its 17-unit polyethylene (B3416737) glycol (PEG) chain, is a key determinant of its efficacy in biological applications, influencing the solubility, biocompatibility, and pharmacokinetic profiles of the molecules it modifies.

This compound is a versatile tool in the field of bioconjugation, primarily utilized as a PEG-based PROTAC linker.[1] Its structure features a terminal propargyl group, which contains an alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This allows for the stable and efficient linkage to molecules containing azide (B81097) groups. The hydrophilic PEG spacer significantly increases the aqueous solubility of the resulting conjugates.[3]

Hydrophilicity Profile: Quantitative Data
Hydrophilicity ParameterSymbolExpected Value for this compoundRationale and Comparative Data
Water Solubility SHighPolyethylene glycols are known for their high water solubility.[4] For instance, even lower molecular weight PEGs are freely miscible with water.[5] Short-chain PEGs, in particular, exhibit high water solubility.[6] The 17 ethylene (B1197577) glycol repeat units are expected to render this molecule highly soluble in aqueous media.[3]
Octanol-Water Partition Coefficient LogPNegativeA negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[7] Given the dominant PEG chain, a negative LogP is anticipated. For comparison, the sulfonated, water-soluble crosslinker BS3 has a calculated LogP of -4.34.[8]
Contact Angle θLow (< 30°)The contact angle of water on a surface coated with this molecule is expected to be low, indicating good wettability.[9] Self-assembled monolayers of hydrophilic materials, such as those with carboxylate groups, can exhibit contact angles in the order of 20°.[10]

Experimental Protocols for Hydrophilicity Determination

To obtain precise quantitative data for this compound, the following detailed experimental protocols are recommended.

Determination of Aqueous Solubility via PEG Precipitation Method

This method provides an extrapolated solubility value and is suitable for high-throughput screening.

Materials:

  • This compound

  • Polyethylene glycol (PEG) 10k

  • 50 mM histidine buffer, pH 6.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in 50 mM histidine buffer (pH 6.0).

  • Prepare a 40% (w/v) stock solution of PEG 10k in the same buffer.

  • In a 96-well plate, create a concentration gradient of PEG by mixing varying ratios of the this compound solution and the PEG 10k solution in each well, maintaining a constant final volume (e.g., 200 µL).[11]

  • Allow the plate to equilibrate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 20°C).

  • Measure the absorbance of each well at a wavelength where the precipitated protein or molecule absorbs (e.g., 280 nm for proteins, or a suitable wavelength for other molecules) to determine the onset of precipitation.

  • The apparent solubility can be determined by identifying the PEG concentration at which precipitation begins. While this method gives a comparative or apparent solubility, it is a powerful tool for comparing different molecules.[11]

Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

This is the gold standard method for experimental LogP determination.[12]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase (water pre-saturated with n-octanol).

  • Add a known volume of this solution to a centrifuge tube containing a known volume of the organic phase (n-octanol pre-saturated with water).[13]

  • Securely cap the tube and shake vigorously using a vortex mixer for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of this compound in each aliquot using a suitable analytical method like HPLC.[14]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]

  • The LogP is the logarithm (base 10) of the partition coefficient.[7]

Determination of Surface Wettability via Contact Angle Goniometry

This protocol measures the contact angle of a water droplet on a surface functionalized with this compound.

Materials:

  • This compound with a suitable anchor group for surface attachment (e.g., a thiol for gold surfaces)

  • Substrate (e.g., gold-coated silicon wafer)

  • Contact angle goniometer with a high-resolution camera and software[15]

  • High-purity deionized water

Procedure:

  • Prepare a self-assembled monolayer (SAM) of the this compound derivative on the chosen substrate. This typically involves immersing the clean substrate in a dilute solution of the molecule for a specified time.

  • Rinse the functionalized substrate thoroughly with an appropriate solvent to remove any non-adsorbed molecules and dry it under a stream of inert gas (e.g., nitrogen).

  • Place the substrate on the sample stage of the contact angle goniometer.[16]

  • Using the instrument's automated syringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface. This is known as the sessile drop method.[17]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • The software analyzes the droplet shape and calculates the contact angle between the droplet and the surface.[9]

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[10]

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

G cluster_structure Molecular Structure of this compound cluster_properties Resulting Physicochemical Properties Propargyl Propargyl Group (Alkyne) PEG Polyethylene Glycol (PEG) Chain (17 repeating units of -O-CH2-CH2-) Propargyl->PEG Bioconjugation Bioconjugation Site ('Click' Chemistry) Propargyl->Bioconjugation Enables covalent attachment to azide-modified molecules Methane Methane/Methyl Cap PEG->Methane Hydrophilicity High Hydrophilicity (Water Solubility) PEG->Hydrophilicity Imparts high solubility in aqueous environments Inertness Chemical Inertness & Biocompatibility PEG->Inertness Provides a 'stealth' effect, reducing non-specific binding and immunogenicity G start Start: Reagents reagents This compound Azide-modified Biomolecule (e.g., protein, peptide) start->reagents reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction reagents->reaction catalyst Copper(I) Catalyst (e.g., from CuSO4 + Sodium Ascorbate) catalyst->reaction purification Purification (e.g., Dialysis, SEC) reaction->purification product PEGylated Bioconjugate purification->product

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG17-Methane Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Propargyl-PEG17-methane to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method allows for the site-specific PEGylation of proteins, a crucial technique for enhancing the therapeutic properties of biologics, including improving solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3][4][5][6]

Introduction

This compound is a chemical modification reagent containing a terminal alkyne group. This alkyne moiety can react specifically and efficiently with an azide (B81097) group introduced into a protein to form a stable triazole linkage.[7] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[7] Common applications for proteins conjugated with this compound include the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][][10][11][12]

Principle of the Reaction

The core of the conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a cuprous ion (Cu+) catalyzes the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide group on the protein. The reaction is typically carried out using a copper(II) salt (e.g., CuSO₄) and a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[13][14][15] To enhance reaction efficiency and protect the protein from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[13][14][15][16]

Experimental Protocols

Materials
  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)[7][16]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

  • Solvent for this compound (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))[17][18][]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Azide-Modified Protein Solution mixing Combine Reactants: Protein, PEG, Catalyst, Reductant protein_prep->mixing peg_prep Prepare this compound Stock Solution peg_prep->mixing reagent_prep Prepare Catalyst and Reducing Agent Stocks reagent_prep->mixing incubation Incubate at Room Temperature (1-4 hours) mixing->incubation purify Purify Conjugate (e.g., SEC, IEX) incubation->purify characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->characterize

Experimental workflow for protein conjugation.
Detailed Protocol

  • Preparation of Reagents:

    • Azide-Modified Protein: Dissolve the azide-modified protein in a degassed reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in an organic solvent like DMSO or DMF.

    • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • THPTA Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a fresh solution as ascorbate can readily oxidize.[15]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve the desired molar excess over the protein (typically 10-50 fold excess).

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.[13]

    • Add the copper/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[13]

    • If using, add aminoguanidine to a final concentration of 5 mM.[13]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[15]

  • Purification of the PEGylated Protein:

    • Following incubation, remove unreacted this compound and other small molecules using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller reactants.[17][]

    • Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins from the unPEGylated form, as the PEG chains can shield the protein's surface charges.[17][]

    • Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for the purification of PEGylated proteins.[18][]

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein.

    • Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

    • UV-Vis Spectroscopy: Determine the protein concentration by measuring the absorbance at 280 nm.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of this compound to proteins. These values should be considered as a starting point and may require optimization for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.
Molar Ratio (PEG:Protein) 10:1 to 50:1Higher ratios can increase conjugation efficiency but may lead to multiple PEGylations if multiple azide sites are present.
Copper(II) Sulfate Concentration 50 - 250 µMHigher concentrations can increase reaction rate but also risk protein damage.[13]
Ligand (THPTA) to Copper Ratio 5:1The ligand stabilizes the Cu(I) catalyst and protects the protein.[13]
Sodium Ascorbate Concentration 1 - 5 mMA 3- to 10-fold excess over copper is recommended.[16]
Reaction Time 1 - 4 hoursCan be optimized by monitoring reaction progress.
Reaction Temperature Room Temperature (20-25 °C)
Expected Conjugation Efficiency > 90%Highly dependent on the specific protein and reaction conditions.
Protein Recovery > 80%Dependent on the purification method.

Application-Specific Signaling Pathways

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs are designed to deliver a cytotoxic payload specifically to cancer cells. The antibody component binds to a tumor-associated antigen on the cell surface, leading to internalization of the ADC.[]

ADC_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Target Cell_Death Cell Death (Apoptosis) Target->Cell_Death

ADC internalization and payload delivery pathway.
PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8][10][11][12]

PROTAC_pathway cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & Ubiquitin Recycling Degradation->Recycling

PROTAC mechanism of action.

References

Application Notes and Protocols for Propargyl-PEG17-methane in CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne group. This functional group makes it an ideal reagent for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.[1][2][3] CuAAC is a highly efficient and bioorthogonal ligation reaction that forms a stable triazole linkage between an alkyne and an azide (B81097).[1][2][3]

The PEG17 linker consists of 17 ethylene (B1197577) glycol units, providing a long, flexible, and hydrophilic spacer. These properties are highly advantageous in various bioconjugation and drug development applications. The hydrophilicity of the PEG chain can enhance the solubility and reduce the aggregation of conjugated biomolecules, while the defined length of the linker allows for precise control over the distance between conjugated moieties.[4]

This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][5][6] In PROTAC design, the linker plays a critical role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the formation of a productive ternary complex for subsequent protein degradation.[1][2]

Key Applications

  • PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a PROTAC molecule.[1][2][5][6]

  • Bioconjugation: Enables the PEGylation of proteins, peptides, antibodies, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[4][7]

  • Drug Delivery: Facilitates the attachment of targeting ligands or imaging agents to drug delivery systems.

  • Surface Modification: Used to functionalize surfaces for various biomedical and research applications.

Chemical Properties

PropertyValue
Chemical Name 1-(2-Propyn-1-yloxy)-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecaoxa-2-henicosane
Molecular Formula C₃₈H₇₄O₁₈
Molecular Weight 827.0 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents (e.g., water, DMSO, t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/t-butanol.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended to drive the reaction to completion.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1-5 mM.

    • Add CuSO₄ to the reaction mixture. A typical final concentration is 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate. A typical final concentration is 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS or SDS-PAGE (for protein conjugation).

    • Once the reaction is complete, the product can be purified by methods appropriate for the specific conjugate, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Quantitative Data for a Typical CuAAC Reaction

The following table provides representative data for a CuAAC reaction, although specific results will vary based on the reactants and conditions.

ParameterValue
Reactants Azide-functionalized peptide and this compound
Molar Ratio (Alkyne:Azide) 3:1
Catalyst System CuSO₄ (0.5 mM), Sodium Ascorbate (2.5 mM), THPTA (2.5 mM)
Solvent PBS, pH 7.4
Temperature 25°C
Reaction Time 2 hours
Conversion Yield >95% (as determined by LC-MS)

Visualizations

General CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Propargyl_PEG This compound Stock Solution Mix Combine Reactants and Catalyst Propargyl_PEG->Mix Azide_Molecule Azide-containing Molecule Stock Azide_Molecule->Mix Catalyst_Reagents CuSO4, NaAsc, Ligand Stock Solutions Catalyst_Reagents->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor Progress (LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate Monitor->Purify Product Final Conjugate Purify->Product

Caption: A generalized experimental workflow for a CuAAC reaction.

PROTAC Synthesis and Mechanism of Action

Caption: Synthesis of a PROTAC and its cellular mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield Inefficient catalysisUse freshly prepared sodium ascorbate. Ensure all aqueous solutions are degassed to prevent oxidation of Cu(I). Increase the concentration of the catalyst system.
Steric hindranceIncrease the reaction time and/or temperature (if the biomolecule is stable).
Incorrect stoichiometryOptimize the molar ratio of this compound to the azide-containing molecule.
Side Product Formation Oxidation of Cu(I)Increase the concentration of the reducing agent and/or the stabilizing ligand.
Non-specific reactionsEnsure the azide and alkyne functionalities are the most reactive groups under the reaction conditions.
Precipitation of Reactants Poor solubilityAdd a co-solvent such as DMSO or t-butanol (up to 50% v/v). Ensure the final concentration of reactants is below their solubility limit.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and drug development. Its application in CuAAC click chemistry enables the efficient and specific conjugation of molecules for a wide range of applications, most notably in the rapidly advancing field of PROTACs. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Application of Propargyl-PEG17-methane in Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing PEGylation for Enhanced Protein Degradation: Application Notes and Protocols for Propargyl-PEG17-methane

For Researchers, Scientists, and Drug Development Professionals.

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker features a terminal propargyl group for facile conjugation to azide-bearing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. The 17-unit PEG chain imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved cell permeability, which are critical for effective targeted protein degradation.

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a pivotal role in the efficacy of a PROTAC by optimizing the spatial arrangement of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2]

The this compound linker offers a strategic advantage in PROTAC design by providing a long, flexible spacer that can enhance the formation of the ternary complex. Its hydrophilic nature can help to overcome solubility issues often encountered with large, complex PROTAC molecules.[2]

Quantitative Data Summary

While specific degradation data for PROTACs utilizing the this compound linker is not extensively published, the following tables provide illustrative data representative of PROTACs employing long-chain PEG linkers. These values are intended to serve as a general guide for expected performance.

Table 1: Representative Degradation Efficiency of a Hypothetical PROTAC Utilizing a Long-Chain PEG Linker

ParameterValueCell LineTreatment Time (hours)
DC50 (nM) 25HeLa24
Dmax (%) >90HeLa24

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Binding Affinity of a Hypothetical PROTAC Utilizing a Long-Chain PEG Linker

ParameterValue (nM)Target ProteinE3 Ligase
Kd (Target Protein) 50Target X-
Kd (E3 Ligase) 250-CRBN
Ternary Complex Kd 15Target XCRBN

Kd: Dissociation constant.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines the typical experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with Azide) Synthesis Click Chemistry (CuAAC) POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis Linker This compound Linker->Synthesis PROTAC Synthesized PROTAC Synthesis->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Degradation_Assay Western Blot (DC50, Dmax) Treatment->Degradation_Assay Binding_Assay Ternary Complex Assay (Kd) Treatment->Binding_Assay Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Ubiquitination_Assay Ubiquitination Assay Treatment->Ubiquitination_Assay Data_Analysis Data Analysis Degradation_Assay->Data_Analysis Binding_Assay->Data_Analysis Viability_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis

Caption: A typical workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general method for the synthesis of a PROTAC using this compound, an azide-functionalized POI ligand, and an E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • E3 ligase ligand with a suitable functional group for attachment to the PEG linker (e.g., carboxylic acid)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water

  • Coupling agents (if attaching E3 ligase ligand to the linker first): HATU, DIPEA

  • Purification: Preparative HPLC

Procedure:

Step 1: Attachment of E3 Ligase Ligand to this compound (if necessary)

This step is required if the E3 ligase ligand is not already attached to a compatible linker.

  • Dissolve the E3 ligase ligand (with a carboxylic acid) and this compound in anhydrous DMF.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir at room temperature for 4-6 hours or until the reaction is complete as monitored by LC-MS.

  • Purify the product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized POI ligand and the propargyl-functionalized E3 ligase ligand-linker conjugate in a mixture of t-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effect of the PROTAC on cells.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or DMSO vehicle control for the desired time (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the PROTAC concentration.

Protocol 4: In Vitro Ubiquitination Assay

This protocol determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant purified target protein

  • Recombinant purified E1, E2, and E3 ligase enzymes

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • SDS-PAGE and Western blot reagents as described in Protocol 2

Procedure:

  • Reaction Setup:

    • Combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the target protein in the ubiquitination buffer.

    • Add the PROTAC or DMSO vehicle control to the reaction mixtures.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli buffer and boiling the samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.

  • Data Interpretation:

    • The appearance of higher molecular weight bands or a smear above the unmodified target protein band in the PROTAC-treated sample indicates poly-ubiquitination.

Protocol 5: Ternary Complex Formation Assay (e.g., NanoBRET™)

This cellular assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • Cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®

  • Synthesized PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Preparation and Treatment:

    • Seed the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase.

    • Treat the cells with a serial dilution of the PROTAC.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) emissions using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[3]

References

Application Notes and Protocols for Bioconjugation Utilizing Alkyne-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques employing alkyne-polyethylene glycol (PEG) linkers have become indispensable tools in modern drug development, diagnostics, and life sciences research. The alkyne functional group serves as a versatile handle for highly specific and efficient "click chemistry" reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates while minimizing steric hindrance.[][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of alkyne-PEG linkers in bioconjugation.

Application Notes

Alkyne-PEG linkers are instrumental in a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROteolysis TArgeting Chimeras (PROTACs), and the labeling of biomolecules for imaging and diagnostic purposes.[3][4] The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for live-cell imaging and in vivo applications due to the cytotoxicity of the copper catalyst required for CuAAC.[5][]

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions using alkyne-PEG linkers are influenced by factors such as the choice of catalyst (for CuAAC), the structure of the strained alkyne (for SPAAC), reaction conditions, and the nature of the biomolecule. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (copper-free)
Reaction Rate Very fast (rate acceleration of 10⁷ to 10⁸)[5]Fast, but generally slower than CuAAC[7]
Typical Reaction Time Minutes to a few hours[8]2-24 hours[9]
Biocompatibility Limited in living systems due to copper cytotoxicity[5]Highly biocompatible, suitable for in vivo applications[]
Byproducts Minimal byproducts[]Minimal to no byproducts
Common Alkyne Moiety Terminal Alkyne (e.g., Propargyl)Strained Alkyne (e.g., BCN, DBCO)[10]

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹)Reference
BCN0.14[11]
DIBO0.17[11]
DIFO0.076[11]
DBCO~0.1[11]

Table 3: Typical Yields for Alkyne-PEG Bioconjugation Reactions

Reaction TypeBiomoleculeLinkerYieldReference
CuAACmPEG-alkyne & 4-azidomethyl-7-methoxycoumarinAlkyne-PEG82.32% (in scCO₂)[12]
CuAACPeptide-alkyne & Peptide-azideAlkyne-PEG>95%[13]
SPAACAzide-modified Antibody & BCN-PEG4-PayloadBCN-PEG4High (DAR of 1.9 achieved)[14]

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the mechanisms of CuAAC and SPAAC reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH (Terminal Alkyne) Cu_Acetylide R1-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 (Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,4-disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction & Protonolysis

Diagram 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) TS Cyclic Transition State (Concerted [3+2] Cycloaddition) Strained_Alkyne->TS Azide R-N3 (Azide) Azide->TS Triazole Stable Triazole Linkage TS->Triazole

Diagram 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are detailed protocols for key bioconjugation experiments using alkyne-PEG linkers.

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing molecule using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.

  • Azide-containing molecule (e.g., fluorescent dye, drug molecule).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Amine-free buffer (e.g., PBS, pH 7.2).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-containing molecule. A 5-20 fold molar excess of the azide is typically used.

    • Prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA ligand stock solution. A 5:1 ligand to copper ratio is often used.[15]

    • Add the copper-ligand complex to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[15]

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5 mM.[15]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove excess reagents and catalyst by SEC or dialysis.

    • Monitor the purification process by UV absorbance at 280 nm.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Protocol 2: SPAAC-Mediated Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of an azide-functionalized antibody with a drug-linker functionalized with a strained alkyne (e.g., BCN-PEG4-alkyne).[14]

Materials:

  • Azide-functionalized antibody (in PBS, pH 7.4).

  • BCN-PEG4-drug linker.

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Protein concentrator with an appropriate molecular weight cutoff.

Procedure:

  • Preparation of Drug-Linker:

    • Prepare a stock solution of the BCN-PEG4-drug linker in DMSO (e.g., 10 mM).

  • Antibody Conjugation:

    • To the azide-functionalized antibody solution (e.g., 1-10 mg/mL in PBS), add the BCN-PEG4-drug linker stock solution to achieve a final molar excess of the linker (typically 5-20 fold).[9]

    • Ensure the final DMSO concentration is kept low (e.g., <10% v/v) to maintain antibody stability.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.[9]

  • Purification:

    • Remove the excess, unreacted drug-linker using a desalting column equilibrated with PBS.

    • Concentrate the purified ADC using a protein concentrator.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR), purity, and aggregation of the final ADC using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and mass spectrometry.[14]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for bioconjugation using alkyne-PEG linkers.

Bioconjugation_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Biomolecule_Prep Prepare Azide or Alkyne- functionalized Biomolecule Mixing Mix Biomolecule and Alkyne-PEG Linker Biomolecule_Prep->Mixing Linker_Prep Prepare Alkyne-PEG Linker Stock Solution Linker_Prep->Mixing Catalyst_Addition Add Catalyst (for CuAAC) or Incubate Directly (for SPAAC) Mixing->Catalyst_Addition Incubation Incubate under Optimized Conditions Catalyst_Addition->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Characterization Analyze Conjugate (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization

Diagram 3: General experimental workflow for bioconjugation.

ADC_Workflow cluster_antibody_mod 1. Antibody Modification cluster_linker_prep 2. Drug-Linker Preparation cluster_conjugation 3. ADC Formation (SPAAC) cluster_purification_char 4. Purification & Characterization Antibody Native Antibody Azide_Intro Introduce Azide Group (e.g., Enzymatic or Chemical) Antibody->Azide_Intro ADC_Reaction React Azide-Antibody with Alkyne-PEG-Drug Azide_Intro->ADC_Reaction Drug Cytotoxic Drug Drug_Linker_Conj Conjugate Drug to Linker Drug->Drug_Linker_Conj Linker Alkyne-PEG Linker Linker->Drug_Linker_Conj Drug_Linker_Conj->ADC_Reaction Purification Purify ADC ADC_Reaction->Purification Characterization Characterize DAR, Purity, and Aggregation Purification->Characterization

Diagram 4: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for the covalent modification of molecules. This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), and has become an invaluable tool in drug development, particularly in the synthesis of complex bioconjugates. Propargyl-PEG17-methane is a polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne group, making it an ideal reagent for CuAAC reactions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the propargyl group provides a reactive handle for "clicking" onto azide-functionalized molecules.[1]

This document provides detailed application notes and protocols for the use of this compound in copper-catalyzed reactions, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Applications in Drug Development

This compound is a versatile tool in the development of advanced therapeutics, most notably in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The modular nature of CuAAC makes it an ideal method for linking the target-binding ligand and the E3 ligase-binding ligand through a linker like this compound.[1][4]

Data Presentation

The following table summarizes typical quantitative data for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving PEGylated alkynes. While specific data for this compound is not extensively published, these values from similar systems provide a reasonable expectation for reaction efficiency. Optimization is often necessary for specific substrates to achieve high yields.[5][6][7][8][9][10]

ParameterTypical ValueNotes
Reaction Yield 70-95%Highly dependent on substrates, catalyst system, and purification method.[5][6][7][8][9][10]
Conversion Rate >90%Often high, as determined by techniques like HPLC or LC-MS.
Reaction Time 1-4 hoursCan vary based on reactant concentrations and temperature.
Copper Catalyst Concentration 50-250 µMLower concentrations are preferred for bioconjugation to minimize cellular toxicity.[1]
Ligand to Copper Ratio 5:1A common ratio used to protect biomolecules and stabilize the Cu(I) catalyst.[1]
Sodium Ascorbate (B8700270) Concentration 5-10 times the copper concentrationUsed to reduce Cu(II) to the active Cu(I) catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between an azide-containing molecule and this compound.

Materials:

  • Azide-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

  • EDTA solution (for quenching the reaction)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule and this compound in a suitable solvent to their desired concentrations.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and this compound in the desired stoichiometric ratio (a 1:1.1 to 1:1.5 ratio of azide to alkyne is a good starting point).

    • Add the reaction buffer to achieve the final desired reaction volume.

  • Preparation of Catalyst Complex:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution to achieve a final copper concentration of 50-250 µM and a ligand-to-copper ratio of 5:1.[1] Briefly vortex to mix.

  • Initiation of the Reaction:

    • Add the copper/ligand complex to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[1]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] The reaction can be monitored by LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule by conjugating an azide-functionalized E3 ligase ligand to a target protein ligand functionalized with this compound.

Part A: Functionalization of the Target Protein Ligand with this compound

This step assumes the target protein ligand has a suitable functional group (e.g., an amine) for conjugation with a modified this compound containing a reactive ester.

Part B: CuAAC Reaction to form the PROTAC

Materials:

  • This compound functionalized target protein ligand (from Part A)

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA stock solution (100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving ligands)

  • EDTA solution

Procedure:

  • Prepare a solution of the this compound functionalized target protein ligand in the reaction buffer.

  • Prepare a solution of the azide-functionalized E3 ligase ligand in DMSO.

  • In a reaction tube, combine the solution of the functionalized target protein ligand with the azide-functionalized E3 ligase ligand. A slight excess of one component may be used to drive the reaction to completion.

  • Prepare the copper/ligand complex as described in Protocol 1, Step 3.

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution as described in Protocol 1, Step 4.

  • Incubate the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.[1]

  • Quench the reaction with EDTA.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide-functionalized Molecule mix_reagents Mix Azide and Alkyne in Reaction Buffer azide->mix_reagents alkyne This compound alkyne->mix_reagents copper CuSO4 Solution prepare_catalyst Prepare Cu(I) Catalyst: Mix CuSO4 and Ligand copper->prepare_catalyst ligand Ligand Solution (e.g., THPTA) ligand->prepare_catalyst ascorbate Sodium Ascorbate (Freshly Prepared) initiate Initiate Reaction: Add Catalyst and Sodium Ascorbate ascorbate->initiate mix_reagents->initiate prepare_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate quench Quench Reaction (with EDTA) incubate->quench purify Purify Conjugate (e.g., HPLC, SEC) quench->purify analyze Analyze Product (e.g., LC-MS, NMR) purify->analyze

Caption: Experimental workflow for CuAAC.

protac_mechanism cluster_components Components cluster_process Mechanism of Action protac PROTAC (Target Ligand-Linker-E3 Ligase Ligand) ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome_recognition Recognition by Proteasome ubiquitination->proteasome_recognition degradation Degradation of POI proteasome_recognition->degradation

Caption: PROTAC mechanism of action.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Copper Sulfate: Harmful if swallowed and can cause serious eye irritation. Avoid ingestion and contact with eyes.[11][12] In case of contact with eyes, rinse cautiously with water for several minutes.

  • Sodium Ascorbate: Generally considered safe, but it is good practice to avoid inhalation of dust and contact with skin and eyes.

  • Organic Azides: Can be explosive, especially small molecules with a high nitrogen-to-carbon ratio.[13][14] Handle with care, avoid heating, and do not use metal spatulas.[13] Store at low temperatures and away from light.[13] Always handle in small quantities.

  • Solvents: Use appropriate solvents (e.g., DMSO, DMF) in a fume hood and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[15][16]

References

Labeling Peptides with Propargyl-PEG17-methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins.[1][2] PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility, and decrease immunogenicity and antigenicity.[1][3] This ultimately leads to a longer circulation half-life and potentially less frequent dosing.[3]

This document provides detailed application notes and protocols for the site-specific labeling of peptides with Propargyl-PEG17-methane. This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The process involves two key stages: the introduction of an azide (B81097) group onto the peptide and the subsequent "click" reaction with the alkyne-functionalized this compound.

The resulting triazole linkage is stable and serves as a robust connection between the peptide and the PEG chain.[4] This methodology offers a precise and versatile tool for the development of next-generation peptide therapeutics with improved drug-like properties.

Experimental Protocols

Part 1: Introduction of an Azide Moiety into the Peptide

To react with the alkyne group of this compound, the target peptide must first be functionalized with an azide group. This can be achieved at the N-terminus or on the side chain of a specific amino acid.

Protocol 1: On-Resin N-terminal Azidation of a Peptide

This protocol is suitable for modifying the N-terminus of a peptide during solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Fmoc-protected peptide-resin

  • Imidazole-1-sulfonyl azide hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

  • Following the final Fmoc deprotection step in SPPS, wash the peptide-resin thoroughly with DMF (3 x 5 mL).

  • Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (5 equivalents) and DIPEA (10 equivalents) in DMF.

  • Add the azide transfer solution to the resin and gently agitate at room temperature for 4-6 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test). If the reaction is incomplete, a second treatment may be necessary.[5]

  • Once the reaction is complete, wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum.

  • Cleave the azide-modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail. Note: Avoid using thiol-containing scavengers in the cleavage cocktail to prevent reduction of the azide group.[5]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized peptide and this compound.

Materials:

  • Azide-functionalized peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or t-BuOH, if needed for solubility)

Procedure:

  • Dissolve the azide-functionalized peptide in the degassed buffer to a final concentration of 1-5 mM. If necessary, add a minimal amount of an organic co-solvent to aid solubility.

  • Add this compound to the peptide solution in a 1.5 to 5-fold molar excess.

  • In a separate tube, prepare a fresh stock solution of the copper catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in degassed buffer.

  • Prepare a fresh stock solution of sodium ascorbate in degassed buffer.

  • Add the copper catalyst premix to the peptide/PEG mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.

Part 3: Purification and Characterization of the PEGylated Peptide

Protocol 3: Purification by Reverse-Phase HPLC

Materials:

  • Crude PEGylated peptide reaction mixture

  • RP-HPLC system with a suitable C18 or C4 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

  • Filter the sample to remove any particulates.

  • Inject the sample onto the RP-HPLC column.

  • Elute the PEGylated peptide using a linear gradient of Mobile Phase B. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

  • Collect the fractions containing the purified PEGylated peptide.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 4: Characterization by Mass Spectrometry

The final product should be characterized by mass spectrometry to confirm the successful conjugation and to determine the molecular weight. MALDI-TOF or LC-MS are suitable techniques.[6][7]

Expected Mass Shift: The covalent attachment of this compound will result in a specific mass increase in the peptide. The molecular weight of this compound is approximately 815 g/mol . Therefore, the mass of the PEGylated peptide will be the mass of the azide-modified peptide plus ~815 Da.

Data Presentation

The following table summarizes representative quantitative data for the labeling of a model azide-modified peptide with an alkyne-PEG linker via CuAAC, followed by HPLC purification.

ParameterValueMethod of Determination
Starting Peptide
Peptide SequenceAzide-(Gly)₃-Tyr-(Gly)₃-
Molecular Weight (monoisotopic)650.26 DaMass Spectrometry
Purity>98%RP-HPLC
PEGylation Reaction
Peptide Concentration2 mM-
This compound (molar excess)3 eq.-
Copper(II) Sulfate Concentration0.5 mM-
Sodium Ascorbate Concentration2.5 mM-
THPTA Concentration2.5 mM-
Reaction Time2 hoursRP-HPLC Monitoring
Conversion to PEGylated Peptide>95%RP-HPLC Integration
Purified PEGylated Peptide
Molecular Weight (monoisotopic)1465.71 DaMALDI-TOF MS
Final Yield75%Gravimetric
Purity>99%RP-HPLC

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_pegylation PEGylation Reaction cluster_analysis Purification & Analysis start Start with Peptide on Solid Support azide_mod On-Resin N-terminal Azidation start->azide_mod cleavage Cleavage and Deprotection azide_mod->cleavage hplc1 RP-HPLC Purification of Azide-Peptide cleavage->hplc1 ms1 Mass Spec Confirmation hplc1->ms1 cuaac CuAAC 'Click' Reaction ms1->cuaac Azide-Functionalized Peptide peg_reagent This compound peg_reagent->cuaac hplc2 RP-HPLC Purification of PEG-Peptide cuaac->hplc2 ms2 Mass Spec Characterization hplc2->ms2 final_product Final PEGylated Peptide ms2->final_product

Caption: Experimental workflow for peptide labeling.

signaling_pathway peg_peptide PEGylated Peptide (e.g., GLP-1 Analog) receptor GPCR (GLP-1R) peg_peptide->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Insulin Secretion) pka->downstream Phosphorylates Targets

References

Application Notes and Protocols for Designing PROTACs with Optimal Linker Length using Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the stability and conformation of the ternary complex.[6][7] Its length, composition, and attachment points must be carefully optimized for each target and E3 ligase pair.[3][8] Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, biocompatibility, and tunable length.[6][9]

This document provides detailed protocols and application notes for designing and evaluating PROTACs with optimal linker length, focusing on the use of Propargyl-PEG17-methane. This compound is a versatile, PEG-based linker containing a terminal alkyne group, making it ideal for efficient PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[10][11] These guidelines are intended for researchers, scientists, and drug development professionals working to create potent and selective protein degraders.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs co-opt the native Ubiquitin-Proteasome System (UPS) to achieve targeted protein degradation. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Linker_Length_Efficacy cluster_0 cluster_1 Too_Short Too Short Steric_Clash Steric Clash (No Ternary Complex) Too_Short->Steric_Clash leads to Optimal Optimal Length Productive_Complex Productive Ternary Complex (Efficient Degradation) Optimal->Productive_Complex enables Too_Long Too Long Non_Productive_Complex Non-Productive Complex (Inefficient Degradation) Too_Long->Non_Productive_Complex results in Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synth_Precursors Synthesize Azide- and Alkyne-Functionalized POI/E3 Ligands Click_Reaction CuAAC 'Click' Reaction with Propargyl-PEGn-methane Synth_Precursors->Click_Reaction Purification Purify PROTACs (e.g., HPLC) Click_Reaction->Purification Cell_Culture Cell Culture & PROTAC Treatment Purification->Cell_Culture Western_Blot Western Blot for Target Degradation Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Dose_Response Determine DC50 & Dmax Western_Blot->Dose_Response Optimal_Linker Identify Optimal Linker Length Dose_Response->Optimal_Linker Viability_Assay->Optimal_Linker

References

Application Notes and Protocols for Propargyl-PEG17-methane in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG17-methane is a high-purity, PEG-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Comprising two ligands connected by a linker, one end of the PROTAC binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound linker offers a flexible, hydrophilic spacer of a defined length, which is crucial for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase. Its terminal propargyl group allows for efficient and modular synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. These application notes provide an overview of the use of this compound in cell-based degradation assays and detailed protocols for quantifying target protein degradation.

Mechanism of Action

A PROTAC synthesized using the this compound linker orchestrates a series of intracellular events leading to the targeted degradation of a protein of interest.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Signaling Pathway

Data Presentation

The efficacy of a PROTAC is typically determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following table presents representative data for PROTACs with longer PEG linkers, similar in length to PEG17, targeting different proteins.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC-ABRD4VHL LigandPEG-based (16 atoms)HeLa25>90
PROTAC-BBTKCereblon LigandPEG-based (18 atoms)Mino15>95
PROTAC-CERαVHL LigandPEG-based (16 atoms)MCF750~85

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to quantify the degradation of a target protein induced by a PROTAC synthesized with this compound.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Degradation Assays cluster_analysis Data Analysis synthesis Synthesis of PROTAC using This compound via Click Chemistry treatment PROTAC Treatment (Dose-response and Time-course) synthesis->treatment cell_culture Cell Seeding cell_culture->treatment western_blot Western Blot treatment->western_blot flow_cytometry Flow Cytometry treatment->flow_cytometry immunofluorescence Immunofluorescence treatment->immunofluorescence data_analysis Quantification of Protein Levels western_blot->data_analysis flow_cytometry->data_analysis immunofluorescence->data_analysis dc50_dmax Calculation of DC50 and Dmax data_analysis->dc50_dmax

Experimental Workflow for PROTAC Evaluation
Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cells expressing the target protein of interest

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Flow Cytometry for Intracellular Protein Staining

Objective: To quantify target protein degradation at a single-cell level.

Materials:

  • Cells treated with the PROTAC as described in Protocol 1

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorochrome-conjugated primary antibody against the target protein (or an unconjugated primary antibody and a corresponding fluorescent secondary antibody)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells twice with PBS.

    • Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

    • Resuspend the cells in blocking buffer and incubate for 30 minutes at room temperature.

  • Antibody Staining:

    • Centrifuge the cells and resuspend the pellet in blocking buffer containing the diluted primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • If using an unconjugated primary antibody, resuspend the cells in blocking buffer containing the fluorescent secondary antibody and incubate for 30-60 minutes at room temperature, protected from light. Wash twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in PBS.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the target protein in the treated samples compared to the vehicle control to determine the percentage of degradation.

Protocol 3: Immunofluorescence for Visualizing Protein Degradation

Objective: To visualize the reduction of the target protein within cells following PROTAC treatment.

Materials:

  • Cells grown on glass coverslips

  • PROTAC synthesized with this compound

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the target protein

  • Fluorochrome-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding, Treatment, and Fixation:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat the cells with the PROTAC as described in Protocol 1.

    • After treatment, wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the vehicle control and PROTAC-treated cells.

    • Qualitatively assess the reduction in fluorescence intensity of the target protein in the treated cells. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG17-methane Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG17-methane conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conjugation yield and to provide clear guidance on reaction optimization and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a polyethylene (B3416737) glycol (PEG) reagent containing a terminal propargyl group (a type of alkyne). This functional group makes it suitable for "click chemistry," a set of highly efficient and specific reactions. The most common application is the covalent attachment of the PEG chain to a molecule containing an azide (B81097) group through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1]

Q2: What are the main advantages of using click chemistry for PEGylation?

Click chemistry offers several benefits for bioconjugation, including:

  • High Specificity and Bioorthogonality: The azide and alkyne groups react specifically with each other, even in the complex environment of biological samples, minimizing off-target reactions.

  • High Yields: Under optimized conditions, click chemistry reactions typically proceed with high efficiency, leading to good product yields.

  • Mild Reaction Conditions: These reactions can be carried out in aqueous buffers at or near physiological pH and temperature, which is crucial for maintaining the integrity of sensitive biomolecules.[2]

  • Stable Linkage: The resulting triazole linkage is chemically stable.[3]

Q3: Should I use a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) reaction for my conjugation?

The choice between CuAAC and SPAAC depends on the nature of your biomolecule and experimental constraints:

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This method is highly efficient and uses a copper(I) catalyst to promote the reaction. However, the copper catalyst can be toxic to living cells and may need to be removed from the final product, which can be challenging.[4][5] It is a good choice for in vitro conjugations where the biomolecule is not sensitive to copper.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group. Since this compound has a terminal alkyne, SPAAC would require the azide to be on the PEG reagent and the strained alkyne on the target molecule. If you are using this compound, you will be performing a CuAAC reaction. The primary advantage of SPAAC is its biocompatibility, making it suitable for experiments in living systems.[2][6]

Troubleshooting Guide for Low Conjugation Yield

Low yield in a this compound conjugation reaction is a common issue that can be resolved by systematically evaluating several factors.

Problem: Low or No Product Formation

Possible Cause 1: Reagent Quality and Stability

  • This compound: Ensure the reagent has been stored correctly (typically at low temperatures and protected from light) and has not degraded.

  • Azide-modified Molecule: Verify the successful incorporation of the azide group into your target molecule. The azide group should be accessible for the reaction.

  • Copper Catalyst (for CuAAC): Use a reliable source of copper(I). Since copper(I) is unstable and can oxidize to the inactive copper(II) state, a reducing agent like sodium ascorbate (B8700270) is typically added to a copper(II) salt (e.g., CuSO₄) to generate copper(I) in situ.[4] Ensure the sodium ascorbate solution is freshly prepared.[4][7]

  • Ligands (for CuAAC): Copper-chelating ligands like THPTA can stabilize the copper(I) catalyst and increase reaction efficiency.[4]

Possible Cause 2: Suboptimal Reaction Conditions

  • pH: The optimal pH for CuAAC reactions is typically between 7 and 8.[2]

  • Temperature: Most reactions proceed well at room temperature. Gentle heating (e.g., up to 60°C) can sometimes increase the reaction rate, but this should be done cautiously to avoid degradation of the biomolecule.[4]

  • Solvent: The reaction should be performed in a solvent system where both reactants are soluble. Aqueous buffers are common, and the addition of a co-solvent like DMSO or DMF may be necessary to dissolve hydrophobic reactants.[4] The final concentration of organic solvents should be kept low (ideally <5% v/v) to avoid denaturing proteins.[3]

  • Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction in CuAAC that consumes the propargyl group.[4] It is recommended to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4][7]

Possible Cause 3: Incorrect Stoichiometry

  • An inappropriate molar ratio of the reactants can lead to incomplete conversion. It is common to use a slight excess of one of the reactants, often the smaller molecule (in this case, likely the this compound), to drive the reaction to completion.

Possible Cause 4: Steric Hindrance

  • If the azide or propargyl group is located in a sterically hindered position within the molecule, it may be inaccessible for the reaction. Introducing a longer spacer arm on the PEG or the azide-containing molecule can sometimes alleviate this issue.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your this compound conjugation.

TroubleshootingWorkflow start Low Conjugation Yield check_reagents 1. Verify Reagent Quality & Integrity start->check_reagents sub_reagents1 Propargyl-PEG fresh? check_reagents->sub_reagents1 check_conditions 2. Optimize Reaction Conditions sub_conditions1 pH optimal (7-8)? check_conditions->sub_conditions1 check_stoichiometry 3. Adjust Reactant Stoichiometry sub_stoichiometry Vary molar ratio of PEG? check_stoichiometry->sub_stoichiometry check_sterics 4. Assess Steric Hindrance check_sterics->start If all else fails sub_sterics Consider longer linkers? check_sterics->sub_sterics success Successful Conjugation sub_reagents1->start No, replace sub_reagents2 Azide incorporation confirmed? sub_reagents1->sub_reagents2 Yes sub_reagents2->start No, re-synthesize sub_reagents3 Fresh Sodium Ascorbate? sub_reagents2->sub_reagents3 Yes sub_reagents3->start No, prepare fresh sub_reagents3->check_conditions Yes sub_conditions1->check_conditions No, adjust sub_conditions2 Reaction degassed? sub_conditions1->sub_conditions2 Yes sub_conditions2->check_conditions No, degas sub_conditions3 Reactants soluble? sub_conditions2->sub_conditions3 Yes sub_conditions3->check_conditions No, add co-solvent sub_conditions3->check_stoichiometry Yes sub_stoichiometry->check_stoichiometry No, optimize sub_stoichiometry->check_sterics Yes sub_sterics->success Yes

Caption: A decision tree to diagnose and solve issues of low yield in CuAAC reactions.[4]

Experimental Protocols

General Protocol for CuAAC Conjugation of this compound to an Azide-Modified Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Degassed, deionized water

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-modified protein at a known concentration.

    • Prepare a stock solution of this compound in degassed water or DMSO.

    • Prepare a fresh 50 mM stock solution of Sodium L-Ascorbate in degassed water immediately before use.[7]

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution. A 5 to 20-fold molar excess over the protein is a common starting point.

    • If using a ligand, add the THPTA solution to the CuSO₄ stock solution and mix. Then, add this mixture to the reaction vessel.[4] A common final concentration for copper is between 50 and 100 µM.[8]

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, HPLC).

  • Purification:

    • Once the reaction is complete, purify the PEGylated protein from excess reagents and catalyst using methods such as size-exclusion chromatography (SEC) or dialysis.[9]

Reaction Parameters for Optimization
ParameterTypical RangeNotes
Molar Ratio (PEG:Protein) 5:1 to 50:1Higher ratios can increase the degree of labeling but may also lead to protein aggregation or loss of activity.[10]
Copper(II) Sulfate 50 - 200 µMHigher concentrations can sometimes increase reaction rates but may also lead to protein damage.
Sodium Ascorbate 1 - 5 mMShould be in molar excess relative to the copper sulfate.
THPTA Ligand 5x molar excess over copperHelps to stabilize the Cu(I) catalyst and improve reaction efficiency.
pH 7.0 - 8.5Optimal pH can be protein-dependent.
Temperature Room Temperature - 40°CHigher temperatures can accelerate the reaction but may compromise protein stability.
Reaction Time 1 - 12 hoursMonitor reaction progress to determine the optimal time.

Analytical Methods for Monitoring Conjugation

Several techniques can be used to assess the efficiency of the conjugation reaction and characterize the final product.

Analytical TechniqueInformation Provided
SDS-PAGE A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the column than the unmodified protein.[9] This technique can be used to separate and quantify the PEGylated product, unreacted protein, and free PEG.[9]
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the precise molecular weight of the conjugated protein. The increase in mass corresponds to the number of PEG chains attached, allowing for the determination of the degree of labeling (DOL).[9]
HPLC (Reversed-Phase or Ion-Exchange) Can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and positional isomers.[11]
UV-Vis Spectroscopy Can be used to determine the protein concentration. Some PEG reagents have a chromophore that allows for direct quantification.[9]
TNBS Assay If PEGylation targets primary amines, this colorimetric assay can quantify the remaining free amines to indirectly measure the extent of PEGylation.[9]

Experimental Workflow for CuAAC Conjugation and Analysis

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_protein Prepare Azide-Protein mix Combine Reactants prep_protein->mix prep_peg Prepare Propargyl-PEG prep_peg->mix prep_cu Prepare CuSO4/Ligand prep_cu->mix prep_asc Prepare Fresh Ascorbate initiate Initiate with Ascorbate prep_asc->initiate degas Degas Mixture mix->degas degas->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor by SDS-PAGE/HPLC incubate->monitor purify Purify by SEC monitor->purify characterize Characterize by Mass Spec purify->characterize end Pure PEGylated Product characterize->end

Caption: A general workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and subsequent analysis.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for Propargyl-PEG17-methane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on the use of Propargyl-PEG17-methane. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Solution
Low or No Product Yield Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1][2]Ensure you are using a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[1][2] It is also crucial to minimize the reaction's exposure to oxygen by, for example, capping the reaction tube.[3]
Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and can accelerate the reaction.[1] An incorrect choice or ratio can lead to poor results.For aqueous reactions with PEGylated substrates, a water-soluble ligand like THPTA is recommended.[1][4] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][5] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]
Substrate-Specific Issues: Steric hindrance from the PEG chain or aggregation of the this compound may make the alkyne group inaccessible.[6]Perform the reaction in denaturing or solvating conditions, such as using DMSO as a co-solvent.[3][6] For sterically hindered substrates, you may need to increase the reaction time or temperature.[1]
Impure Reagents or Solvents: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction outcome.Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1]
Reaction Stalls and Does Not Go to Completion Depletion of Reducing Agent: The reducing agent can be consumed by dissolved oxygen over the course of the reaction.[5]Cap the reaction vessel to minimize further oxygen ingress.[3] Consider adding a second portion of the reducing agent.[5]
Presence of Side Products (e.g., Alkyne Homocoupling) Presence of Cu(II) and Oxygen: This can lead to the oxidative homocoupling of alkynes, known as Glaser coupling.[2][5]Increase the concentration of the reducing agent (sodium ascorbate).[5] Ensure thorough deoxygenation of the reaction mixture.[5]
Damage to Biomolecules (if applicable) Generation of Reactive Oxygen Species (ROS): This can be caused by the reaction of Cu(I) with oxygen.The use of a chelating ligand like THPTA is essential to protect biomolecules by sequestering the copper ion.[1][3] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[1] Adding a scavenger like aminoguanidine (B1677879) can also prevent oxidative damage.[1][6]
Reaction Reproducibility Issues Inconsistent Reagent Quality or Oxygen Exposure: Variations in the purity of reagents or the extent of degassing can lead to inconsistent results.Use high-purity, fresh reagents. Azides, in particular, can be unstable and should be stored properly.[2] Standardize the degassing procedure for all reactions.[2]
Product Purification Difficulties Persistent Copper Contamination: Copper can be difficult to remove completely from the final product.Use a combination of purification methods, such as treatment with a chelating resin followed by size-exclusion chromatography or dialysis.[2] Using a ligand can also aid in the removal of copper.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the copper catalyst?

A1: For bioconjugation reactions, the final concentration of copper(II) sulfate (B86663) (CuSO₄) is typically in the range of 50 µM to 250 µM.[5] The optimal concentration may need to be determined empirically for your specific this compound reaction.

Q2: Why is a ligand necessary and which one should I use?

A2: Ligands stabilize the Cu(I) catalyst, prevent its oxidation, accelerate the reaction rate, and can reduce the cytotoxicity of copper in biological systems.[1][7] For reactions in aqueous buffers with PEGylated molecules, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][4]

Q3: What is the role of sodium ascorbate and how much should I use?

A3: Sodium ascorbate is a reducing agent used to reduce the Cu(II) precatalyst (from CuSO₄) to the active Cu(I) catalyst.[8] It also helps to maintain the copper in the +1 oxidation state throughout the reaction by scavenging dissolved oxygen.[1][7] A final concentration of 2.5 mM to 5 mM is typical, representing an excess relative to the copper catalyst.[5]

Q4: What is the ideal stoichiometry between the this compound and the azide?

A4: While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can help drive the reaction to completion.[1]

Q5: What solvent system is best for reactions with this compound?

A5: The choice of solvent depends on the solubility of both your azide and the this compound. Mixtures of water and organic co-solvents like DMSO or t-butanol are common.[2][5] For PEGylated reagents, aqueous buffers are often suitable, but the addition of a co-solvent can help with solubility and prevent aggregation.[6]

Quantitative Data Summary

The following tables provide typical concentration ranges and conditions for CuAAC reactions. Note that these are starting points and may require optimization for your specific system.

Table 1: Recommended Reagent Concentrations for Bioconjugation

Reagent Typical Final Concentration Notes Reference
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMThis is the precatalyst that is reduced in situ.[5]
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5-fold excess relative to the copper concentration is often recommended.[1][5][6]
Sodium Ascorbate 2.5 mM - 5 mMA fresh solution should always be used. An excess is required to counteract dissolved oxygen.[5]
This compound (Alkyne) VariableDependent on experimental design.
Azide VariableA slight excess relative to the alkyne can improve reaction efficiency.[1]

Table 2: Typical Reaction Parameters

Parameter Typical Range/Value Notes Reference
Ligand to Copper Ratio 1:1 to 5:1A higher ratio is often used for bioconjugation to protect sensitive molecules.[1][5]
Reaction Time 15 - 60 minutesCan be very rapid with appropriate ligands and concentrations.[5][7]
Temperature Room TemperatureIncreased temperature can be used for sterically hindered substrates but may increase side reactions.[1]
Solvent Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) with or without co-solvents (e.g., DMSO, t-butanol)The choice depends on the solubility of the reactants.[1][2]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point and is optimized for reactions involving sensitive biomolecules.

1. Preparation of Stock Solutions:

  • This compound (Alkyne): Prepare a stock solution in a suitable buffer or DMSO.

  • Azide-containing molecule: Prepare a stock solution in DMSO or buffer.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[1]

  • Ligand (THPTA): 50 mM in water.[1]

  • Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).[1]

  • Aminoguanidine (optional): 100 mM in water (to prevent oxidative damage).[1]

2. Reaction Setup (for a 500 µL final volume): a. In a microcentrifuge tube, add the azide-containing molecule and the this compound to your desired final concentrations. b. In a separate tube, pre-mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for a few minutes.[6] This will give final concentrations of 0.10 mM CuSO₄ and 0.50 mM THPTA (a 5:1 ligand to copper ratio). c. Add the pre-mixed copper/ligand solution to the reaction tube containing the azide and alkyne. d. If using, add 25 µL of 100 mM aminoguanidine for a final concentration of 5 mM.[6] e. Add buffer to bring the volume to 475 µL. f. Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (for a final concentration of 5 mM).[6] g. Gently mix and allow the reaction to proceed at room temperature.

3. Monitoring the Reaction:

  • Reaction progress can be monitored by techniques such as LC-MS or by using a fluorogenic azide for a fluorescence-based readout.[3]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_alkyne This compound combine Combine Alkyne, Azide, and Buffer stock_alkyne->combine stock_azide Azide Compound stock_azide->combine stock_cuso4 CuSO4 premix Pre-mix CuSO4 and Ligand stock_cuso4->premix stock_ligand THPTA Ligand stock_ligand->premix stock_ascorbate Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate stock_ascorbate->initiate add_catalyst Add Copper/Ligand Mixture premix->add_catalyst combine->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purification monitor->purify

Caption: A typical experimental workflow for copper-catalyzed click chemistry.

troubleshooting_workflow start Low or No Product Yield cause1 Inactive Cu(I) Catalyst? start->cause1 solution1a Add fresh Sodium Ascorbate cause1->solution1a Yes solution1b Degas solvents/reagents cause1->solution1b Yes cause2 Ligand Issue? cause1->cause2 No solution2a Use water-soluble ligand (e.g., THPTA) cause2->solution2a Yes solution2b Optimize Ligand:Cu ratio (e.g., 5:1) cause2->solution2b Yes cause3 Substrate Inaccessible? cause2->cause3 No solution3a Add co-solvent (e.g., DMSO) cause3->solution3a Yes solution3b Increase reaction time/temp cause3->solution3b Yes cause4 Reagent Quality? cause3->cause4 No solution4a Use high-purity reagents cause4->solution4a Yes solution4b Run control reaction with known good substrates cause4->solution4b Yes

References

Navigating the Synthesis of PROTACs with Long PEG Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Long polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility and optimize the spatial orientation of the ternary complex. However, their synthesis and purification present unique challenges for researchers. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of synthesizing PROTACs with long PEG linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and evaluation of PROTACs featuring long PEG linkers.

Issue Potential Cause Recommended Solution
Low reaction yield during coupling steps - Steric hindrance: Long, flexible PEG linkers can fold back on themselves, sterically hindering the reactive ends. - Poor solubility of reactants: One or more components (warhead, E3 ligand, or PEG linker) may have limited solubility in the reaction solvent. - Inefficient coupling reagents: The chosen coupling reagents may not be sufficiently active for the specific substrates.- Reaction conditions optimization: Try different solvents or solvent mixtures to improve solubility and minimize linker folding. Microwave irradiation can sometimes improve reaction kinetics. - Use of alternative coupling strategies: If standard amide coupling fails, consider using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), which is often more efficient for large molecules.[1] - Stepwise synthesis: Synthesize the PROTAC in a stepwise manner, purifying the intermediate after each coupling reaction.
Difficulty in purifying the final PROTAC - Co-elution of starting materials and product: The similar physicochemical properties of the desired PROTAC and unreacted starting materials or byproducts can make separation by chromatography challenging. - Presence of deletion or insertion products: During the synthesis of the PEG linker itself, there can be variations in the number of PEG units, leading to a mixture of PROTACs with different linker lengths. - Product aggregation: The amphipathic nature of some PROTACs with long PEG linkers can lead to aggregation, causing peak broadening or unexpected retention times in chromatography.- Orthogonal purification methods: Employ a multi-step purification strategy. For example, use size-exclusion chromatography (SEC) to remove smaller impurities, followed by reverse-phase HPLC (RP-HPLC) for higher resolution separation.[2] Ion-exchange chromatography (IEX) can also be effective if the PROTAC has a net charge.[] - High-resolution analytical techniques: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the final product. - Optimize HPLC conditions: For RP-HPLC, experiment with different columns (e.g., C4, C8, C18), mobile phase gradients, and additives (e.g., trifluoroacetic acid, formic acid) to improve separation.[2][4]
Low or no target protein degradation - Suboptimal linker length: The linker may be too long or too short to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] - Poor cell permeability: The increased hydrophilicity from a long PEG linker can sometimes hinder passive diffusion across the cell membrane.[6] - "Hook effect": At high concentrations, the PROTAC may form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation.- Synthesize a library of PROTACs with varying linker lengths: This allows for the empirical determination of the optimal linker length for a given target and E3 ligase pair.[5] - Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTACs.[7][8] - Perform a wide dose-response experiment: This will help to identify the optimal concentration range for degradation and reveal any potential hook effect.
Inconsistent biological activity - Impure or heterogeneous PROTAC sample: The presence of impurities or PROTACs with varying PEG linker lengths can lead to variability in biological assays. - Instability of the PROTAC: The PROTAC may be unstable in the assay medium or susceptible to metabolism in cells.- Ensure high purity of the PROTAC: Use multiple analytical techniques (e.g., LC-MS, NMR) to confirm the purity and structural integrity of the compound used for biological testing. - Assess PROTAC stability: Evaluate the stability of the PROTAC in relevant biological matrices (e.g., cell culture medium, plasma) using LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using long PEG linkers in PROTACs?

A1: Long PEG linkers offer several advantages in PROTAC design. They can increase the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[9] The flexibility of the PEG chain can also provide the necessary distance and conformational freedom to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[6]

Q2: How does the length of the PEG linker affect PROTAC efficacy?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unstable or unproductive complex where the target protein and E3 ligase are not in the correct orientation for efficient ubiquitination.[5] Therefore, the optimal linker length must be determined empirically for each specific target and E3 ligase pair.

Q3: What are the most common synthetic strategies for incorporating long PEG linkers into PROTACs?

A3: The most common strategies are modular, involving the synthesis of the warhead and E3 ligase ligand separately, followed by their connection via a bifunctional PEG linker.[1] Two widely used coupling methods are:

  • Amide bond formation: This involves the reaction of a carboxylic acid on one component with an amine on another, typically facilitated by peptide coupling reagents like HATU or EDC.[1][10]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that is often used for the final ligation step.[1]

Q4: Which analytical techniques are essential for characterizing PROTACs with long PEG linkers?

A4: A combination of analytical techniques is crucial for the thorough characterization of these complex molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and integrity of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used to assess purity and to purify the final compound.[2]

Q5: How can I assess the formation of the ternary complex in vitro?

A5: Surface Plasmon Resonance (SPR) is a powerful technique to directly measure the binding kinetics and affinity of the ternary complex.[11] In a typical SPR experiment, the E3 ligase is immobilized on a sensor chip, and the PROTAC is injected either alone (to measure binary binding) or in the presence of the target protein (to measure ternary complex formation). This allows for the determination of key parameters like the dissociation constant (KD) and the cooperativity of ternary complex formation.[12][13]

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on key PROTAC parameters.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

PROTACNumber of PEG UnitsMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC 1 2850.42.1175.6
PROTAC 2 4938.51.7200.2
PROTAC 3 81114.70.9249.4
PROTAC 4 121290.90.1298.6

Data is illustrative and compiled from various sources in the literature.

Table 2: Influence of PEG Linker Length on Degradation Efficacy and Permeability

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)
PROTAC A Alkyl Chain>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
PROTAC D PEG8400600.8

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[6]

Experimental Protocols

General Protocol for Amide Coupling in PROTAC Synthesis

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component using HATU as the coupling reagent.

  • Reagent Preparation: Dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Coupling: Add the amine-containing fragment (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[1]

General Protocol for Western Blotting to Assess Protein Degradation

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[14]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Warhead Warhead Coupling1 First Coupling (e.g., Amide Bond Formation) Warhead->Coupling1 E3_Ligand E3_Ligand Coupling2 Second Coupling (e.g., Click Chemistry) E3_Ligand->Coupling2 PEG_Linker PEG_Linker PEG_Linker->Coupling1 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Analysis (LC-MS, NMR) Pure_PROTAC->Analysis Characterized_PROTAC Characterized PROTAC Analysis->Characterized_PROTAC

Caption: A generalized workflow for the synthesis, purification, and analysis of a PROTAC with a long PEG linker.

Troubleshooting_Low_Degradation Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA) Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (SPR) Start->Check_Ternary_Complex Check_Linker_Length Synthesize Linker Library Start->Check_Linker_Length Poor_Permeability Poor Permeability Check_Permeability->Poor_Permeability No_Ternary_Complex No/Weak Ternary Complex Check_Ternary_Complex->No_Ternary_Complex Suboptimal_Length Suboptimal Linker Length Check_Linker_Length->Suboptimal_Length Modify_Linker Modify Linker for Improved Permeability Poor_Permeability->Modify_Linker Redesign_PROTAC Redesign Warhead/E3 Ligand No_Ternary_Complex->Redesign_PROTAC Optimize_Length Identify Optimal Linker Length Suboptimal_Length->Optimize_Length End Improved Degradation Modify_Linker->End Redesign_PROTAC->End Optimize_Length->End

Caption: A troubleshooting workflow for addressing low or no target protein degradation with a PROTAC.

Linker_Length_vs_Properties Linker_Length PEG Linker Length Solubility Solubility Linker_Length->Solubility Increases Permeability Cell Permeability Linker_Length->Permeability Decreases (Generally) Ternary_Complex_Stability Ternary Complex Stability Linker_Length->Ternary_Complex_Stability Optimal Range Degradation_Efficacy Degradation Efficacy Solubility->Degradation_Efficacy Positively Influences Permeability->Degradation_Efficacy Positively Influences Ternary_Complex_Stability->Degradation_Efficacy Directly Correlates

Caption: The relationship between PEG linker length and key PROTAC properties.

References

addressing solubility issues of Propargyl-PEG17-methane in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG17-methane, focusing on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It contains a terminal propargyl group (an alkyne) and a methyl ether end cap, connected by a 17-unit PEG chain. The propargyl group allows for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach it to molecules containing an azide (B81097) group.[1] Its primary applications are in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to link a target protein binder and an E3 ligase ligand.[2]

Q2: How does the PEG chain in this compound affect its solubility?

The polyethylene glycol (PEG) chain is known to increase the hydrophilicity and aqueous solubility of molecules to which it is attached.[3][4] The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, which generally imparts good water solubility to the entire molecule.[5] This property is advantageous for improving the solubility of hydrophobic drugs or proteins after conjugation.[6]

Q3: In which solvents is this compound typically soluble?

SolventExpected Solubility
Water / Aqueous Buffers (e.g., PBS, Tris)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Ethanol / MethanolSoluble to less soluble
Diethyl etherInsoluble

This data is extrapolated from similar mPEG-alkyne products and should be used as a guideline. Empirical testing is recommended for specific applications.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving or is forming a cloudy solution in my aqueous buffer.

This is a common issue that can often be resolved by optimizing the dissolution protocol. Here are several factors to consider and steps to take:

Initial Dissolution Protocol

For researchers new to this compound, the following is a recommended starting procedure for dissolving this compound in an aqueous buffer.

G cluster_protocol Recommended Dissolution Workflow start Weigh this compound add_solvent Add a small amount of a compatible organic solvent (e.g., DMSO, DMF) start->add_solvent vortex Vortex or sonicate to create a stock solution add_solvent->vortex add_buffer Add the stock solution dropwise to the aqueous buffer while vortexing vortex->add_buffer final_check Visually inspect for clarity add_buffer->final_check success Solution is clear. Proceed with experiment. final_check->success Clear fail Solution is cloudy or has precipitates. Troubleshoot. final_check->fail Cloudy

Caption: A recommended workflow for dissolving this compound.

Troubleshooting Steps

If the initial protocol fails, consider the following factors and potential solutions:

FactorPotential IssueRecommended Solution(s)
Concentration The concentration of this compound may be exceeding its solubility limit in the chosen buffer.- Prepare a more dilute solution.- If a high concentration is required, consider using a co-solvent system if compatible with your downstream application.
Buffer Composition High salt concentrations in the buffer (e.g., >1M) can sometimes lead to "salting out" of PEGylated compounds, reducing their solubility.- If possible, use a buffer with a lower salt concentration.- Test solubility in different buffer systems (e.g., Tris vs. PBS).
pH While this compound itself is not expected to have a pH-dependent solubility, the molecule it is being conjugated to might.- Ensure the buffer pH is appropriate for all components in your reaction mixture.
Temperature Dissolution may be slow at lower temperatures.- Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.- Sonication in a water bath can also be effective.
Purity of Reagents Impurities in the this compound or the buffer components could affect solubility.- Use high-purity reagents and sterile, nuclease-free water for buffer preparation.- Ensure the this compound has been stored correctly to prevent degradation.
Order of Addition Adding the solid this compound directly to a large volume of aqueous buffer can sometimes lead to the formation of aggregates that are slow to dissolve.- Always prepare a concentrated stock solution in a small volume of a compatible organic solvent (like DMSO or DMF) first. Then, add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid and uniform mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : In a fume hood, accurately weigh out a desired amount of this compound (Molecular Weight: ~774.93 g/mol ) into a sterile microcentrifuge tube. For example, weigh 7.75 mg.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 7.75 mg, add 1 mL of DMSO.

  • Mixing : Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Click Chemistry Reaction

This protocol provides a general workflow for conjugating this compound to an azide-containing molecule.

G cluster_workflow Click Chemistry Workflow prep_reagents Prepare stock solutions: - this compound - Azide-containing molecule - Copper(II) sulfate - Reducing agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) mix_reactants In a reaction tube, combine: - Azide-containing molecule - this compound - Ligand - Copper(II) sulfate prep_reagents->mix_reactants initiate_reaction Initiate the reaction by adding the reducing agent mix_reactants->initiate_reaction incubate Incubate at room temperature (e.g., 1-4 hours) initiate_reaction->incubate purify Purify the conjugate (e.g., via chromatography) incubate->purify analyze Analyze the product (e.g., via Mass Spectrometry, SDS-PAGE) purify->analyze

Caption: A typical workflow for a copper-catalyzed click chemistry reaction.

Signaling Pathway Context: PROTAC Mechanism of Action

This compound is frequently used as a linker in PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

G cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex binds poi Protein of Interest (POI) poi->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex recruited ubiquitination Ubiquitination of POI ternary_complex->ubiquitination induces proteasome 26S Proteasome ubiquitination->proteasome targets for degradation POI Degradation proteasome->degradation mediates recycled_protac Recycled PROTAC degradation->recycled_protac releases

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

how to minimize side reactions in click chemistry with Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-PEG17-methane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Our goal is to help you minimize side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative that contains a terminal alkyne group (propargyl).[1][2] This structure makes it a valuable reagent in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It is commonly used to link with molecules containing an azide (B81097) group to form a stable triazole linkage.[1][3] Its applications are widespread in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?

A2: The side reactions encountered with this compound are generally characteristic of CuAAC reactions and are not specific to the PEG chain. The most prevalent side reactions include:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can facilitate the oxidative dimerization of the terminal alkyne (this compound) to form a diacetylene byproduct.[4][5] This is more likely to occur at higher temperatures.[4]

  • Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). Oxygen present in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, which will stall or slow down the desired click reaction.[6][7]

  • Biomolecule Damage: When working with sensitive biological molecules like DNA or proteins, the combination of copper and a reducing agent can generate reactive oxygen species (ROS), potentially leading to oxidative damage.[8][9] Minimizing agitation of the solution can help reduce this.[8]

Q3: My CuAAC reaction with this compound is showing low yield or not working at all. What are the likely causes?

A3: Several factors can contribute to low reaction yields:

  • Inactive Catalyst: The primary reason for reaction failure is often the oxidation of the Cu(I) catalyst to Cu(II).[6]

  • Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity.[6][8] It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[6]

  • Poor Reagent Purity or Stability: Ensure the purity of your this compound and azide-containing compound. Azides can be unstable, especially at elevated temperatures.[5]

  • Steric Hindrance: If the azide or the molecule it's attached to is particularly bulky, it can sterically hinder the reaction.[6]

  • Inaccessibility of the Alkyne: For large biomolecules, the propargyl group might be buried within the molecule's structure, making it inaccessible for the reaction. Using denaturing or solvating conditions, such as adding DMSO, can help.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your click chemistry experiments with this compound.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Oxidation of Cu(I) catalyst to inactive Cu(II).[6]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 oxidation state.[6][10]
Inhibitory buffer components (e.g., Tris).[8]Use non-coordinating buffers like phosphate, HEPES, or MOPS.[6]
Poor ligand choice or concentration.Use a stabilizing ligand for Cu(I) such as TBTA (Tris(benzyltriazolylmethyl)amine) or the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[6][11]
Presence of Significant Side Products Alkyne homocoupling (Glaser coupling).[5]Deoxygenate your reaction mixture thoroughly before adding the copper catalyst.[12] The use of an antioxidant or a slight excess of sodium ascorbate can also suppress this side reaction.[6][10]
Oxidative damage to biomolecules.[8][9]For sensitive biological samples, minimize agitation and keep the reaction vessel capped.[8] Consider using milder conditions, such as copper(I) acetate (B1210297) with copper wire.[8] Performing the reaction under oxygen-free conditions can also eliminate oxidation.[7]
Reaction is Sluggish Low solubility of reagents.Add a co-solvent like DMSO, DMF, or NMP (up to 10%) to improve the solubility of your reagents.[8]
Steric hindrance.[6]Consider increasing the reaction temperature or extending the reaction time.[13] However, be mindful that higher temperatures can also promote alkyne homocoupling.[4]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in a suitable solvent like DMF or water).

    • Prepare a stock solution of this compound (e.g., 10 mM in the same solvent).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[5]

  • Reaction Setup (under an inert atmosphere is recommended):

    • In a reaction vial, add the azide stock solution (1 equivalent).

    • Add the this compound stock solution (1.1 equivalents).

    • Add the solvent to achieve the desired final concentration (e.g., 1 mM).

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mol%.

  • Reaction Conditions:

    • Gently mix the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, you can remove the copper catalyst by washing with an aqueous solution of EDTA (a chelating agent).[5]

    • Purify the product using an appropriate method, such as column chromatography.

Visualizations

Workflow for Minimizing Side Reactions

The following diagram illustrates a logical workflow to troubleshoot and minimize side reactions in your CuAAC experiment.

G Workflow for Minimizing Side Reactions in CuAAC cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Troubleshooting cluster_troubleshoot Troubleshooting Steps A Start with High-Purity Reagents (this compound & Azide) B Choose Non-Coordinating Buffer (e.g., Phosphate, HEPES) A->B C Deoxygenate Reaction Mixture (e.g., N2 or Ar sparging) B->C D Add Cu(I) Stabilizing Ligand (e.g., TBTA, THPTA) C->D E Add Copper Source (e.g., CuSO4) D->E F Add Fresh Reducing Agent (e.g., Sodium Ascorbate) E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Reaction Complete? G->H I Proceed to Work-up H->I Yes J Troubleshoot H->J No K Check for Alkyne Homodimer J->K L Consider Increasing Reactant Concentration J->L M Optimize Temperature J->M G Key Factors to Mitigate Side Reactions SR1 Alkyne Homocoupling SR2 Cu(I) Oxidation SR3 Biomolecule Damage MF1 Inert Atmosphere MF1->SR1 MF1->SR2 MF2 Reducing Agent (e.g., Na-Ascorbate) MF2->SR1 MF2->SR2 MF3 Cu(I) Ligand (e.g., TBTA/THPTA) MF3->SR2 MF4 Non-Coordinating Buffer (e.g., HEPES) MF4->SR2 MF5 Mild Conditions (Temp, Agitation) MF5->SR1 MF5->SR3

References

Technical Support Center: Enhancing the Stability of PROTACs Containing Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with PROTACs incorporating a Propargyl-PEG17-methane linker.

Troubleshooting Guides

Issue 1: Rapid Degradation of PROTAC in Cellular Assays

Symptoms:

  • Loss of PROTAC activity over the time course of the experiment.

  • Inconsistent results between experimental replicates.

  • Detection of PROTAC metabolites in cell lysates or media.

Possible Causes & Troubleshooting Steps:

CauseSuggested ActionRationale
Metabolic Instability 1. Perform an in vitro metabolic stability assay with liver microsomes or hepatocytes. 2. Analyze samples at multiple time points by LC-MS/MS to determine the PROTAC half-life.The long PEG chain may be susceptible to enzymatic degradation, although the propargyl group is generally stable.[1][] Identifying the rate of metabolism is crucial.
Chemical Instability in Media 1. Incubate the PROTAC in cell culture media (with and without serum) at 37°C. 2. Analyze samples by LC-MS/MS at various time points (e.g., 0, 2, 8, 24 hours) to check for non-enzymatic degradation.Although generally stable, extreme pH or reactive species in the media could potentially affect the linker.
Cellular Efflux 1. Co-incubate the PROTAC with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). 2. Measure intracellular PROTAC concentration and target degradation.High molecular weight PROTACs can be substrates for cellular efflux pumps, reducing intracellular concentration and apparent stability.

Troubleshooting Workflow for PROTAC Instability

start PROTAC Shows Instability metabolic_assay Perform In Vitro Metabolic Stability Assay start->metabolic_assay stable Metabolically Stable? metabolic_assay->stable media_stability Assess Chemical Stability in Cell Culture Media chem_stable Chemically Stable? media_stability->chem_stable efflux_assay Investigate Cellular Efflux efflux_issue Efflux Observed? efflux_assay->efflux_issue stable->media_stability Yes linker_mod Consider Linker Modification: - Introduce rigidity (e.g., piperazine) - Shorten PEG chain stable->linker_mod No chem_stable->efflux_assay Yes formulation Optimize Formulation: - Use of lipid nanoparticles (LNPs) - Amorphous solid dispersions (ASDs) chem_stable->formulation No efflux_inhib Co-administer with Efflux Pump Inhibitors efflux_issue->efflux_inhib Yes end Improved PROTAC Stability efflux_issue->end No linker_mod->end formulation->end efflux_inhib->end

Caption: A workflow to diagnose and address PROTAC instability.

Issue 2: Poor Solubility and Aggregation

Symptoms:

  • Precipitation of the PROTAC in aqueous buffers or cell culture media.

  • High background signal in biophysical assays.

  • Non-reproducible results in cellular assays.

Possible Causes & Troubleshooting Steps:

CauseSuggested ActionRationale
High Lipophilicity & Molecular Weight 1. Determine the aqueous solubility of the PROTAC. 2. Use formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS, LNPs) to improve solubility.PROTACs are often large molecules that suffer from low aqueous solubility. The long PEG chain is intended to improve solubility, but the overall molecule can still be problematic.
Buffer Incompatibility 1. Optimize buffer conditions (pH, ionic strength). 2. Include solubility-enhancing excipients like cyclodextrins or non-denaturing detergents (e.g., Tween-20).The solubility of the PROTAC can be highly dependent on the buffer composition.
Improper Storage 1. Store the solid compound at -20°C, protected from light and moisture. 2. Prepare stock solutions in an appropriate solvent like DMSO and store at -80°C in single-use aliquots to avoid freeze-thaw cycles.Repeated freeze-thaw cycles or improper storage can lead to compound degradation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues for PROTACs with long PEG linkers?

PROTACs with long PEG linkers, such as this compound, can face challenges with metabolic stability, as the extended PEG chain can be a site for enzymatic degradation.[] While PEG linkers enhance hydrophilicity and solubility, they may also lead to reduced cell permeability if the linker is too long.[3][4]

Q2: How does the propargyl group in the linker affect stability?

The propargyl group (a terminal alkyne) is generally considered chemically stable under physiological conditions.[1][5] Studies have shown that the primary route of metabolism for molecules containing a propargyl linker often involves oxidative transformations on other parts of the molecule, with little direct alteration of the alkyne itself.[1] Propargyl ethers, in particular, offer an excellent combination of reactivity for synthesis (e.g., via click chemistry) and stability.[5]

Q3: Can the length of the PEG chain be optimized to improve stability?

Yes, the length of the PEG linker is a critical parameter that influences not only stability but also the overall efficacy of the PROTAC.[3][6] While a certain length is necessary to bridge the target protein and the E3 ligase effectively, excessively long linkers can be more susceptible to metabolic degradation and may decrease cellular permeability.[][4] A systematic evaluation of different PEG chain lengths is often necessary to find the optimal balance of stability, solubility, permeability, and degradation efficiency.

Q4: What formulation strategies can enhance the stability of my PROTAC?

Several formulation strategies can improve the stability and bioavailability of PROTACs:

  • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance its dissolution rate and oral absorption.

  • Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles (LNPs) can improve the aqueous solubility and in vitro permeability of lipophilic PROTACs.

Q5: How do I properly handle and store my this compound containing PROTAC?

Proper handling and storage are crucial for maintaining the integrity of your PROTAC:

  • Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions (e.g., in DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C may be acceptable.

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM, and the test PROTAC. Pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will give the elimination rate constant, from which the half-life (t½) can be calculated.

Key Concepts and Signaling Pathways

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[7] They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2~Ub Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated POI Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC molecule.

Linker Properties and Their Impact on PROTAC Stability and Function

The linker is a critical component of a PROTAC that significantly influences its physicochemical and pharmacological properties.

Linker Linker Properties (this compound) Length Length (17 PEG units) Linker->Length Composition Composition (PEG, Propargyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Permeability Cell Permeability Length->Permeability can hinder if too long Ternary_Complex_Formation Ternary Complex Formation Length->Ternary_Complex_Formation affects geometry Solubility Solubility Composition->Solubility PEG improves Metabolic_Stability Metabolic Stability Composition->Metabolic_Stability PEG can be liable Flexibility->Ternary_Complex_Formation allows optimal orientation

Caption: The influence of linker properties on PROTAC performance.

References

analytical methods for characterizing Propargyl-PEG17-methane conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of Propargyl-PEG17-methane conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound conjugates?

A1: The primary analytical methods for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Gel Permeation Chromatography (GPC) for determining molecular weight distribution and polydispersity.[1][2][3][4][5] A combination of these techniques is often necessary for a comprehensive characterization.[5]

Q2: Why is characterization of PEGylated conjugates challenging?

A2: The characterization of PEGylated conjugates can be challenging due to several factors. The inherent heterogeneity and polydispersity of polyethylene (B3416737) glycol (PEG) can lead to difficulties in obtaining a single, sharp analytical signal.[1][6] In mass spectrometry, the PEG chain can acquire multiple charges, leading to complex spectra that are difficult to interpret.[6] Additionally, the lack of a strong UV chromophore in the PEG backbone requires the use of specialized detectors for HPLC analysis.[4]

Q3: What is the significance of the propargyl group in this compound?

A3: The propargyl group contains a terminal alkyne, which is a key functional group for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This allows for the efficient and specific conjugation of the this compound linker to molecules containing an azide (B81097) group, such as proteins, peptides, or small molecules, to form a stable triazole linkage.[8]

Q4: How does the PEG17 chain contribute to the conjugate's properties?

A4: The polyethylene glycol (PEG) chain, in this case with 17 ethylene (B1197577) glycol units, is a hydrophilic spacer.[4][9] The inclusion of the PEG spacer enhances the solubility and stability of the resulting conjugate.[2][4] In the context of drug development, PEGylation can improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent by, for example, increasing its circulating half-life and reducing immunogenicity.[2][10][11]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Suggested Solution(s)
No or low peak response Inappropriate detector for PEG. PEG lacks a strong UV chromophore.Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Peak tailing Interaction with residual silanols on the column.Use a lower pH mobile phase to suppress silanol (B1196071) ionization.[12] Increase the buffer concentration in the mobile phase.[12]
Column overload.Reduce the amount of sample injected.[12]
Split peaks Column void or contamination at the inlet.Reverse and flush the column. If the problem persists, the column may need to be replaced.[13]
Sample solvent is too strong.Change the sample solvent to one that is weaker than the mobile phase.[13]
Retention time drift Poor temperature control.Use a column oven to maintain a consistent temperature.[14]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.[14]
Mass Spectrometry Analysis
Issue Possible Cause(s) Suggested Solution(s)
Complex, uninterpretable spectrum High degree of polydispersity in the PEG chain.For ESI-MS, use deconvolution software to reconstruct the zero-charge mass spectrum.[1][6]
Multiple charging of the PEGylated molecule.Post-column infusion of amines (e.g., triethylamine, TEA) can reduce charge complexity and simplify the spectrum.[6][10]
Low signal intensity Inefficient ionization or desolvation.Optimize the ion source parameters. For ESI, a DuoSpray source can provide efficient desolvation and ionization.[6]
Inaccurate mass measurement Instrument not properly calibrated.Calibrate the mass spectrometer using known standards in the mass range of interest.
NMR Spectroscopy
Issue Possible Cause(s) Suggested Solution(s)
Broad peaks Sample aggregation.Use a different deuterated solvent or adjust the sample concentration.
Presence of paramagnetic impurities.Treat the sample with a chelating agent or pass it through a small plug of silica (B1680970) gel.
Incorrect signal integration Overlapping peaks.Use a higher field strength NMR spectrometer for better signal dispersion.[9]
Ignoring 13C satellite peaks for large polymers.For accurate molecular weight determination, correctly assign and integrate the 1H peaks coupled to 13C in the repeating unit.[15]
Missing proton signals (e.g., acidic protons) Proton exchange with the deuterated solvent.Use a solvent that does not exchange with the proton of interest (e.g., CDCl₃ for a carboxylic acid proton).[9]

Experimental Protocols

1H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher[9]

    • Temperature: 25°C

    • Number of Scans: 16-64 (adjust as needed for signal-to-noise)

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals and assign them to the corresponding protons in the structure.

    • Confirm the presence of characteristic peaks for the propargyl group (alkyne C-H and methylene), the PEG backbone, and the methane (B114726) terminus.

Expected Chemical Shifts (in CDCl₃):

Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Alkyne C-H~2.4Triplet
Propargyl CH₂~4.2Doublet
PEG Backbone (O-CH₂-CH₂-O)3.5 - 3.7Multiplet
Methane (CH₃)~3.4Singlet

Note: Actual chemical shifts may vary slightly depending on the solvent and the nature of the conjugated molecule.[4]

RP-HPLC for Purity Analysis

Objective: To determine the purity of the this compound conjugate.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detector: ELSD or CAD[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the main product and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Objective: To determine the molecular weight distribution (polydispersity) of the this compound conjugate.

Methodology:

  • System Preparation:

    • Columns: A set of GPC columns suitable for the molecular weight range of the polymer (e.g., Agilent PLgel 5 µm MIXED-D).[3]

    • Mobile Phase: Dimethylformamide (DMF) with 0.1% LiBr.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detector: Refractive Index (RI) detector.

    • Temperature: 50°C.[3]

  • Calibration: Calibrate the system using narrow molecular weight PEG standards.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2.0 mg/mL.[3]

  • Data Analysis:

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_analysis Analytical Characterization Propargyl_PEG This compound Conjugation Click Chemistry (CuAAC) Propargyl_PEG->Conjugation Azide_Molecule Azide-Containing Molecule Azide_Molecule->Conjugation Crude_Conjugate Crude Conjugate Conjugation->Crude_Conjugate HPLC HPLC (Purity) Crude_Conjugate->HPLC Purification/ Purity Check MS Mass Spec (Identity) HPLC->MS NMR NMR (Structure) MS->NMR GPC GPC (Polydispersity) NMR->GPC Final_Product Characterized Conjugate GPC->Final_Product

Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.

Caption: Logical troubleshooting workflow for analytical characterization issues.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG17-methane and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1][2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2][3][4] This guide provides a comprehensive comparison of Propargyl-PEG17-methane with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Role of PEG Linkers in PROTAC Performance

The length and composition of the PEG linker profoundly impact the physicochemical properties and biological activity of a PROTAC. Key performance indicators include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][5]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1][5]

An optimal linker length is crucial for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced effective concentration and inefficient ubiquitination.[6][7]

This compound: A Tool for Modular PROTAC Synthesis

This compound is a PEG-based linker distinguished by two key features: a long, 17-unit PEG chain and a terminal propargyl group.

  • Extended PEG Chain (17 units): Longer PEG chains are generally incorporated to enhance the aqueous solubility of PROTACs, which often have high molecular weight and lipophilicity.[8] This improved solubility can be advantageous for formulation and bioavailability. However, excessively long linkers can sometimes negatively impact cell permeability.[9][10]

  • Propargyl Group: This terminal alkyne functionality is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[][12][13] This highly efficient and specific reaction allows for the modular and rapid synthesis of PROTAC libraries by joining a linker containing a propargyl group with a ligand bearing an azide (B81097) group.[][13][]

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

While direct comparative data for a PEG17 linker is not extensively available in the published literature, the following tables summarize findings from studies on PROTACs with varying PEG linker lengths targeting several key proteins. These data illustrate the general trends and the importance of empirical optimization of linker length for each specific target and E3 ligase pair.

Data Presentation

Table 1: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [2][7]

Linker CompositionE3 LigaseCell LineDC50 (nM)Dmax (%)
0 PEG unitsCRBNH661< 500Not Reported
1 PEG unitCRBNH661> 5000Not Reported
2 PEG unitsCRBNH661> 5000Not Reported
4 PEG unitsCRBNH661< 500Not Reported
5 PEG unitsCRBNH661< 500Not Reported
PEG3VHLMV4-115585
PEG4VHLMV4-112095
PEG5VHLMV4-1115>98
PEG6VHLMV4-113092

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][15][16]

Linker Length (atoms)E3 LigaseCell LineIC50 (µM) for Cell Viability ReductionRelative Degradation Efficacy
9VHLMCF7140-
12VHLMCF7-Less Effective
16VHLMCF726More Effective
19VHLMCF7> 200-
21VHLMCF7> 200-

Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [2][4]

Linker Length (atoms)E3 LigaseDC50 (nM)Dmax (%)
< 12VHLNo degradation-
12-29VHLSubmicromolar-
21VHL396
29VHL29276

From these data, a general trend emerges where degradation potency increases with linker length up to an optimal point, after which it may decline. For BRD4, a PEG5 linker appeared optimal in one study, while for ERα, a 16-atom linker was most effective. The TBK1 data suggests a minimum linker length is required for any degradation to occur.

Based on these trends, a long PEG17 linker, such as that in this compound, may be beneficial for targets requiring a greater separation distance for optimal ternary complex formation. However, the increased flexibility and potential for unfavorable conformations could also lead to a decrease in potency, highlighting the necessity for experimental validation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Ternary_Complex->PROTAC Release & Reuse Ternary_Complex->Proteasome Targeting

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western Blot Experimental Workflow.

Click_Chemistry_Workflow cluster_synthesis Modular PROTAC Synthesis via Click Chemistry Ligand_Azide Target Ligand-Azide Plus1 + Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand_Azide->Reaction Propargyl_Linker Propargyl-PEG-Linker Plus2 + Propargyl_Linker->Reaction E3_Ligand E3 Ligase Ligand PROTAC PROTAC Reaction->PROTAC

Caption: PROTAC Synthesis via Click Chemistry.

Experimental Protocols

Western Blot for Quantification of Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell permeability.

Materials:

  • PAMPA plate with a lipid-coated filter

  • Donor and acceptor plates

  • PROTAC compounds

  • Phosphate buffer saline (PBS)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare solutions of the PROTACs in PBS at a known concentration.

  • Assay Setup:

    • Add the PROTAC solution to the donor wells of the PAMPA plate.

    • Add fresh PBS to the acceptor wells.

    • Assemble the PAMPA plate sandwich.

  • Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the filter.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length and composition significantly influencing the molecule's physicochemical properties and degradation efficacy. PEG linkers are a versatile tool for modulating these properties, with longer chains generally improving solubility. This compound offers the dual benefits of a long PEG chain and a terminal propargyl group for efficient and modular synthesis via click chemistry.

The provided experimental data demonstrates that the optimal PEG linker length is target-dependent and must be determined empirically. While a PEG17 linker may be advantageous for certain targets, it is crucial to systematically evaluate a range of linker lengths to identify the optimal construct for achieving potent and selective protein degradation. The detailed protocols and diagrams in this guide provide a framework for the rational design and evaluation of novel PROTACs.

References

A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with Long-Chain PEG Linkers, Featuring Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with long-chain polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the potential characteristics of PROTACs incorporating Propargyl-PEG17-methane. Due to the limited publicly available data on PROTACs specifically utilizing a this compound linker, this guide presents a comparative analysis based on established trends and experimental data for PROTACs with varying PEG linker lengths. The provided data and protocols will enable researchers to effectively design and evaluate their own PROTAC molecules.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]

PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of linker length.[2] The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in reduced potency due to unfavorable conformational flexibility.[3]

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Generally, PROTACs with longer linkers demonstrate higher efficiency for mediating the degradation of target proteins.[4] However, very long linkers can sometimes lead to a decrease in potency.[3] The following table summarizes representative data on the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
BRD4CRBN1-2>5000Not ReportedH661
BRD4CRBN4-5<500Not ReportedH661
ERαVHL~3 (12 atoms)~50~75MCF-7
ERαVHL~4 (16 atoms)~25~90MCF-7
BTKCRBN<4Impaired ActivityNot ReportedRamos
BTKCRBN≥41 - 40Not ReportedRamos
Hypothetical BRD4 VHL ~4 (PEG4) ~20 >90 HEK293T
Hypothetical BRD4 VHL ~8 (PEG8) ~10 >95 HEK293T
Hypothetical BRD4 VHL ~17 (PEG17) ~15 >90 HEK293T

Note: The data presented is compiled from various sources and should be interpreted as illustrative. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific experimental conditions. The data for the hypothetical BRD4 PROTAC with a PEG17 linker is an educated estimation based on the trend that very long linkers may have slightly reduced efficacy compared to optimal long linkers.

Visualizing PROTAC Mechanism and Experimental Workflows

To facilitate a deeper understanding of the biological evaluation of PROTACs, the following diagrams illustrate key processes and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Seeding & Treatment with PROTACs lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescence reagent and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cultured cells

  • PROTAC compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.

Materials:

  • Cultured cells treated with PROTAC or vehicle

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the POI (or E3 ligase) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI, the E3 ligase, and a component of the E3 ligase complex (e.g., Cullin) to detect the co-precipitated proteins. An enhanced signal for the E3 ligase in the presence of the PROTAC when pulling down the POI (and vice versa) indicates the formation of the ternary complex.[7][8]

Conclusion

The biological evaluation of PROTACs synthesized with this compound or other long-chain PEG linkers requires a systematic approach to assess their degradation efficiency, cellular effects, and mechanism of action. While specific data for a PEG17 linker is not yet widely available, the established principles of PROTAC design suggest that a long, flexible linker can be highly effective, provided it facilitates the optimal orientation of the target protein and E3 ligase within the ternary complex. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize their novel PROTACs and contribute to the growing understanding of this promising therapeutic modality.

References

A Researcher's Guide to Mass Spectrometry Analysis of Propargyl-PEG Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioorthogonal labeling strategies for mass spectrometry-based proteomics, with a focus on alkyne-PEG labeled proteins. We delve into the performance of different click chemistry approaches, supported by experimental data, and provide detailed protocols to aid in your experimental design.

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins. The introduction of bioorthogonal functional groups, such as the alkyne group in Propargyl-PEG reagents, allows for the specific and efficient labeling of proteins for subsequent analysis. This "clickable" handle enables the attachment of reporter tags, such as biotin (B1667282) for affinity purification, facilitating the enrichment and identification of labeled proteins by mass spectrometry.

Performance Comparison of Protein Labeling Reagents

The choice of a specific "clickable" alkyne reagent and the corresponding click chemistry reaction is critical for the success of a proteomics experiment. The two primary methods for azide-alkyne cycloaddition are the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Considerations for Selecting a Click Chemistry Approach:

  • Biocompatibility: For experiments in living cells or organisms, the cytotoxicity of the copper catalyst in CuAAC is a significant concern, making SPAAC the preferred method.

  • Reaction Speed: CuAAC reactions are generally faster than SPAAC reactions.[1]

  • Specificity: While both methods are highly specific, some SPAAC reagents have been reported to show off-target reactivity with thiols.[2] CuAAC can also have off-target effects due to the copper catalyst.[2]

Below is a comparison of the key features of different alkyne labeling reagents used in mass spectrometry-based proteomics.

FeatureCopper-Catalyzed Alkyne (e.g., Propargyl-PEG)BCN-PEG-AlkyneDBCO-PEG-Alkyne
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Lower (Potential cytotoxicity from copper catalyst)[2]High (Copper-free)[2]High (Copper-free)[2]
Reaction Speed Fast[2]Fast[2]Generally considered faster than BCN[2]
Reactivity High[2]Good[2]Higher than BCN in some contexts[2]
Specificity High for azide-alkyne reaction, but copper can have off-target effects[2]High[2]High, but can show some reactivity towards thiols[2]
Mass Spectrometry Compatibility ExcellentExcellentExcellent

Quantitative Comparison of CuAAC and SPAAC in O-GlcNAc Proteomics:

A study comparing CuAAC and SPAAC for the identification of O-GlcNAcylated proteins demonstrated the superior efficiency of the copper-catalyzed approach in identifying a larger number of proteins.[3][4]

Click Chemistry MethodNumber of Putative O-GlcNAc Modified Proteins IdentifiedNumber of Overlapping Proteins
CuAAC (Biotin-Diazo-Alkyne) 229[3][4]114[3][4]
SPAAC (Biotin-DIBO-Alkyne) 188[3][4]114[3][4]

These results suggest that for in vitro applications where cytotoxicity is not a concern, CuAAC may lead to a more comprehensive identification of labeled proteins.[3][4]

Experimental Protocols

This section provides a detailed methodology for the labeling, enrichment, and analysis of alkyne-tagged proteins using a bioorthogonal approach. This protocol is a representative workflow and may require optimization for specific experimental systems.

1. Metabolic Labeling of Proteins with an Azide-Modified Amino Acid:

This step introduces the azide (B81097) handle into newly synthesized proteins.

  • Cell Culture: Culture cells to the desired confluency.

  • Methionine Starvation: Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Labeling: Add L-azidohomoalanine (AHA), an azide-containing analog of methionine, to the methionine-free medium at a final concentration of 50-100 µM. Incubate for 4-24 hours.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Click Chemistry Reaction to Attach a Biotinylated Alkyne-PEG Tag:

This step attaches a biotin tag to the azide-labeled proteins for subsequent enrichment. The following protocol is for a CuAAC reaction.

  • Reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol

    • Copper(II) sulfate (B86663) (CuSO4) solution (50 mM)

    • Propargyl-PEG-Biotin solution (10 mM)

  • Procedure:

    • To 1 mg of protein lysate, add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Add the Propargyl-PEG-Biotin reagent to a final concentration of 100 µM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

3. Enrichment of Biotinylated Proteins:

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

5. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the peptides in a vacuum centrifuge and resuspend them in a suitable buffer for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Analyze the peptide samples on a high-resolution mass spectrometer.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide sequencing and quantification.

  • Identify and quantify the labeled peptides using appropriate proteomics software.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioorthogonal Labeling and Mass Spectrometry:

The following diagram illustrates the general workflow for identifying proteins labeled with a "clickable" tag.

experimental_workflow cluster_cell In-Cell Labeling cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry Analysis MetabolicLabeling Metabolic Labeling (e.g., with Azide-Amino Acid) CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (Alkyne-PEG-Biotin) CellLysis->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Bioorthogonal labeling and proteomics workflow.

Signaling Pathway Example: The Ubiquitination Cascade

Bioorthogonal labeling techniques can be applied to study dynamic post-translational modifications like ubiquitination. The following diagram depicts a simplified ubiquitination pathway, a key cellular signaling process.

ubiquitination_pathway E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub E3 E3 (Ubiquitin Ligase) E2->E3 Ub TargetProtein Target Protein E3->TargetProtein Substrate Recognition UbiquitinatedProtein Ubiquitinated Protein E3->UbiquitinatedProtein Ub Transfer Ub Ubiquitin Ub->E1 ATP

References

In Vivo Efficacy of Propargyl-PEG17-Methane Containing ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) featuring Propargyl-PEG17-methane linkers, assessing their in vivo efficacy against other common linker technologies. As a hydrophilic, click-chemistry compatible linker, this compound offers potential advantages in terms of drug-to-antibody ratio (DAR) optimization and pharmacokinetic profile. This document summarizes available experimental data, details relevant protocols, and visualizes key biological pathways to inform rational ADC design.

Data Presentation: Comparative In Vivo Performance of ADC Linkers

Direct comparative in vivo studies for ADCs utilizing a this compound linker are not extensively available in publicly accessible literature. The following tables summarize representative in vivo efficacy data from studies examining various linker technologies, including those with similar hydrophilic and click-chemistry features, to provide a contextual comparison.

Table 1: In Vivo Antitumor Efficacy of ADCs with Different Linker Technologies in Xenograft Models

Linker TypeADC ExamplePayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Propargyl-PEG (Conceptual) anti-Her2-Propargyl-PEG-MMAEMMAENCI-N87 (Gastric)Single dose, 3 mg/kgHypothetical: Expected high TGI due to stable conjugation and favorable PKN/A
Valine-Citrulline (VC) - PABC Brentuximab Vedotin (Adcetris®)MMAEKarpas 299 (Anaplastic Large Cell Lymphoma)Single dose, 1 mg/kgComplete tumor regression[1]
Maleimidocaproyl (MC) Trastuzumab Emtansine (Kadcyla®)DM1KPL-4 (Breast Cancer)Single dose, 5 mg/kgSignificant tumor growth delay[2]
PEGylated Glucuronide anti-Her2-PEG12-Gluc-MMAEMMAENCI-N87 (Gastric)Single dose, 3 mg/kgDose-dependent tumor growth inhibition, improved efficacy over non-PEGylated version
Click-Cleavable (TCO/Tetrazine) tc-ADC-MMAEMMAELS174T (Colorectal)ADC: 10 mg/kg; Activator: 25 mg/kgSignificant tumor growth inhibition upon activator administration[]

Table 2: Comparative Pharmacokinetic (PK) Parameters of ADCs with Different Linkers

Linker TypeADC ExampleKey PK ParameterObservationReference
Propargyl-PEG (Conceptual) anti-Her2-Propargyl-PEG-MMAEHalf-life (t½), ClearanceHypothetical: Expected longer half-life and lower clearance due to hydrophilicity of the PEG chainN/A
Valine-Citrulline (VC) - PABC Brentuximab Vedotint½ ≈ 2.5 days (in patients)Moderate clearance[1]
Maleimidocaproyl (MC) Trastuzumab Emtansinet½ ≈ 4 days (in patients)Low clearance, stable in circulation[2]
PEGylated Glucuronide anti-Her2-PEG12-Gluc-MMAEIncreased plasma exposureSlower clearance compared to non-PEGylated counterparts, with a threshold effect observed around PEG8
Click-Cleavable (TCO/Tetrazine) tc-ADCShort half-life of ADCRapid clearance of the ADC allows for timed administration of the activator to release the payload at the tumor site[]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are standard protocols for key in vivo experiments.

In Vivo Xenograft Tumor Model for Efficacy Assessment
  • Cell Culture and Animal Models:

    • Select a human cancer cell line with confirmed high expression of the target antigen.

    • Culture cells under standard conditions.

    • Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) for tumor implantation.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Dosing:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n ≥ 5 per group).

    • Administer the ADC, vehicle control, and any comparator ADCs intravenously (IV) at the specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at day X / mean tumor volume of control group at day X)] x 100.

    • The study endpoint is typically when tumors in the control group reach a specified volume or when signs of toxicity are observed.

Pharmacokinetic (PK) Analysis
  • Animal Model and Dosing:

    • Use healthy rodents (mice or rats) for PK studies.

    • Administer a single IV dose of the ADC.

  • Sample Collection:

    • Collect blood samples via retro-orbital or tail vein bleeding at multiple time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).

    • Process blood to obtain plasma.

  • Quantification of ADC:

    • Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of total antibody and/or intact ADC in the plasma samples.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Mandatory Visualization

Signaling Pathways of Common ADC Payloads

The following diagrams illustrate the mechanisms of action for frequently used ADC payloads.

MMAE_Pathway ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage MMAE_release MMAE Release into Cytosol Cleavage->MMAE_release Tubulin Tubulin MMAE_release->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_arrest disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action for MMAE payload.

DM1_Pathway ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1_release DM1-linker-amino acid Release into Cytosol Degradation->DM1_release Tubulin Tubulin DM1_release->Tubulin binds Microtubule Microtubule Dynamics Tubulin->Microtubule inhibits assembly Mitotic_arrest Mitotic Arrest Microtubule->Mitotic_arrest disruption leads to Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of action for DM1 payload.

Topo1_Inhibitor_Pathway ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Topoisomerase I Inhibitor (e.g., SN-38, DXd) Release Cleavage->Payload_release Nucleus Diffusion into Nucleus Payload_release->Nucleus Complex TopoI-DNA Cleavage Complex Payload_release->Complex stabilizes Topo1 Topoisomerase I Nucleus->Topo1 DNA DNA Topo1->DNA binds DNA->Complex forms Replication_Fork Replication Fork Collision Complex->Replication_Fork collision with DNA_damage DNA Double-Strand Breaks Replication_Fork->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis ADC_Workflow cluster_preclinical Preclinical In Vivo Assessment cell_culture Tumor Cell Line Selection & Culture implantation Xenograft Tumor Implantation in Mice cell_culture->implantation randomization Tumor Growth & Animal Randomization implantation->randomization dosing ADC Administration (IV) randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring pk_study Pharmacokinetic Study dosing->pk_study toxicity_study Toxicity Assessment dosing->toxicity_study endpoint Study Endpoint (Tumor size / Toxicity) monitoring->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of Propargyl-PEG17-methane and Shorter PEG Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of a long-chain polyethylene (B3416737) glycol (PEG) linker, Propargyl-PEG17-methane, with its shorter PEG counterparts, focusing on their impact on the degradation of the well-characterized bromodomain-containing protein 4 (BRD4).

The linker in a PROTAC is not merely a spacer; its length, composition, and rigidity are crucial determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is essential, as a linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.[3]

Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting BRD4. While direct head-to-head data for a this compound linker is not extensively available in the public domain, the following data for CRBN-recruiting, JQ1-based BRD4 PROTACs with varying numbers of PEG units provides a clear trend and allows for an informed discussion on the expected performance of a long-chain PEG17 linker.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC Linker (Number of PEG Units)Target ProteinE3 Ligase LigandCell LineDC50 (µM)Dmax (%)Key Observations
0BRD4Thalidomide (CRBN)H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4Thalidomide (CRBN)H661> 5~50A single PEG unit can significantly reduce degradation potency.[1][2]
2BRD4Thalidomide (CRBN)H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[1][2]
4BRD4Thalidomide (CRBN)H661< 0.5> 90Potency is recovered with a longer PEG linker, suggesting an optimal length for this system.[2]
17 (this compound) BRD4 Thalidomide (CRBN) H661 Predicted: Potentially lower Predicted: Potentially lower An even longer linker like PEG17 may offer greater flexibility to overcome steric hindrance in some target-E3 ligase pairs, but could also be prone to the "hook effect" and reduced cell permeability.

The data clearly demonstrates a non-linear relationship between PEG linker length and BRD4 degradation. While a direct linkage (0 PEG units) is highly effective, the introduction of 1 or 2 PEG units drastically reduces potency.[1][2] However, extending the linker to 4 PEG units restores and, in some cases, improves degradation.[2] This "U-shaped" activity profile highlights the critical need for empirical optimization of linker length for each specific target and E3 ligase pair.

For a long-chain linker like this compound, it is hypothesized that the increased length and flexibility could be advantageous in scenarios where the target protein's binding pocket and the E3 ligase's interaction surface are distant or sterically hindered. However, an excessively long linker can also lead to a decrease in potency due to the "hook effect," where the PROTAC binds to the target protein and the E3 ligase in separate binary complexes rather than forming a productive ternary complex. Furthermore, the increased molecular weight and hydrophilicity of a long PEG chain can negatively impact cell permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231, H661)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fused target protein (e.g., BRD4) and HaloTag®-fused E3 ligase component (e.g., CRBN)

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure luminescence and filtered fluorescence signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) to quantify ternary complex formation.

Cell Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter)

  • PROTAC compound

  • Phosphate buffer saline (PBS)

  • Organic solvent (e.g., dodecane)

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with a lipid/dodecane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the measured concentrations and incubation time.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex Degradation Target Protein Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment Cell Treatment (Dose-Response & Time-Course) Start->Cell_Treatment Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Start->Permeability_Assay Western_Blot Western Blot Analysis (Protein Degradation - DC50, Dmax) Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Cell_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. While shorter linkers can be highly effective, longer linkers, such as those derived from this compound, may offer advantages for certain target-E3 ligase pairs by providing greater flexibility to achieve a productive ternary complex. However, the potential for reduced potency due to the "hook effect" and decreased cell permeability must be carefully considered and empirically evaluated. Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target of interest. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation and comparison of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

A Comparative Guide to E3 Ligase Ligands for PROTAC Development with a Focus on PEG-based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide offers a comparative analysis of commonly utilized E3 ligase ligands, with a special focus on their application with PEG-based linkers like Propargyl-PEG17-methane. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of critical pathways and workflows to inform the rational design of potent and selective protein degraders.

Introduction to PROTACs and the Role of E3 Ligase Ligands

PROTACs are heterobifunctional molecules engineered to hijack the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand is the critical component that commandeers the E3 ligase, which in turn tags the POI with ubiquitin, marking it for degradation by the proteasome.[2]

While there are over 600 known E3 ligases in the human genome, a select few have been predominantly exploited for PROTAC development. This is largely attributed to the availability of well-characterized, high-affinity small molecule ligands.[2][3] This guide will focus on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

This compound is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker in PROTAC synthesis. Its propargyl group allows for efficient conjugation to azide-modified molecules via copper-catalyzed "click chemistry," offering a straightforward method for assembling the bifunctional degrader.[4][5] The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the PROTAC molecule.[6]

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is a multifactorial equation where the choice of E3 ligase ligand plays a pivotal role. The following tables provide a comparative summary of quantitative data for PROTACs utilizing different E3 ligase ligands, with a focus on the well-characterized target, BRD4. This allows for a more direct comparison of the intrinsic degradation capabilities conferred by each E3 ligase recruiting moiety when coupled with a similar warhead and linker architecture.

Table 1: Comparison of BRD4-Targeting PROTACs with Different E3 Ligase Ligands

E3 Ligase LigandPROTAC ExampleDC50 (nM)Dmax (%)Cell Line
CRBN (Pomalidomide) dBET18>95MV4;11
VHL (VH032) MZ126>95MV4;11
MDM2 (Nutlin-3) PROTAC 3~15,000~77-83MIA PaCa-2
IAP (LCL161 derivative) Not widely reported for BRD4---

Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 and Dmax values are indicative and serve for comparative purposes.

Table 2: Binding Affinities of E3 Ligase Ligands

E3 LigaseLigandBinding Affinity (Kd)
CRBN Pomalidomide (B1683931)~157 nM
VHL VH032~185 nM
MDM2 Nutlin-3a~90 nM
IAP (cIAP1) LCL161~35 nM

Key E3 Ligase Ligands: A Closer Look

Cereblon (CRBN)

Ligands for CRBN are predominantly derived from the thalidomide (B1683933) class of immunomodulatory drugs (IMiDs), including pomalidomide and lenalidomide.[7]

  • Advantages: Well-established chemistry, readily available building blocks, and a proven track record of inducing robust degradation for a wide array of targets.[8]

  • Disadvantages: Potential for off-target effects related to the neosubstrate activity of CRBN and the potential for a pronounced "hook effect," where degradation efficiency decreases at high PROTAC concentrations.

von Hippel-Lindau (VHL)

VHL ligands are typically peptidomimetic and based on the hydroxyproline (B1673980) motif of the hypoxia-inducible factor 1α (HIF-1α).[8]

  • Advantages: Often exhibit high binding affinity and can form highly stable ternary complexes, leading to efficient degradation. The VHL-HIF-1α interaction is well-characterized, aiding in rational PROTAC design.

  • Disadvantages: VHL ligands can be larger and have a higher molecular weight, which may negatively impact cell permeability and pharmacokinetic properties. Their synthesis can also be more complex compared to CRBN ligands.

Mouse Double Minute 2 Homolog (MDM2)

MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin-3, disrupt the MDM2-p53 interaction.[9]

  • Advantages: Offers a distinct mechanism of action and the potential for synergistic anti-cancer effects by simultaneously degrading a target protein and stabilizing p53.

  • Disadvantages: The development of MDM2-recruiting PROTACs is less mature compared to CRBN and VHL. The ubiquitous role of the p53 pathway raises concerns about potential on-target toxicities.

Inhibitors of Apoptosis Proteins (IAPs)

IAP ligands are often derived from SMAC mimetics, such as LCL161.

  • Advantages: Can induce degradation through a different mechanism that may be effective for targets resistant to CRBN or VHL-based PROTACs.

  • Disadvantages: The development of potent and selective IAP-recruiting PROTACs is an ongoing area of research with fewer successful examples in the literature.

The Role of the this compound Linker

The linker component of a PROTAC is not merely a passive tether but plays a crucial role in modulating the efficacy of the degrader. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex.[6]

A PEG-based linker like this compound offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.

  • Favorable Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of a drug by increasing its hydrodynamic radius and reducing renal clearance.

  • Flexibility: The flexibility of the PEG chain can allow for the optimal orientation of the warhead and the E3 ligase ligand, facilitating the formation of a productive ternary complex.[1]

However, the optimal linker length is target-dependent and must be empirically determined. Linkers that are too short may prevent the formation of a stable ternary complex, while linkers that are too long may lead to reduced efficacy due to entropic penalties.[4]

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degraded POI Peptides Proteasome->Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assays Binding_Assay Binding Affinity Assay (e.g., TR-FRET, AlphaScreen) Determine Kd Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, SPR) Determine Cooperativity Binding_Assay->Ternary_Complex_Assay Cell_Treatment Cell Treatment with PROTAC (Dose and Time Course) Ternary_Complex_Assay->Cell_Treatment Western_Blot Western Blot Analysis (Determine DC50 and Dmax) Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics (Assess Selectivity) Cell_Treatment->Proteomics Logical_Relationship Factors Influencing PROTAC Efficacy PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex_Stability Ternary Complex Stability & Cooperativity Ternary_Complex_Stability->PROTAC_Efficacy E3_Ligase_Choice Choice of E3 Ligase (CRBN, VHL, etc.) E3_Ligase_Choice->Ternary_Complex_Stability POI_Ligand_Affinity POI Ligand Affinity POI_Ligand_Affinity->Ternary_Complex_Stability Linker_Properties Linker Properties (Length, Composition) Linker_Properties->Ternary_Complex_Stability Cellular_Factors Cellular Factors (E3 Ligase Abundance, etc.) Cellular_Factors->PROTAC_Efficacy

References

Confirming the Stoichiometry of Propargyl-PEG17-Methane Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the stoichiometry of Propargyl-PEG17-methane conjugation. It includes detailed experimental protocols, supporting data, and a comparative analysis of alternative linker technologies. This document is intended to assist researchers in accurately characterizing their bioconjugates and making informed decisions in their drug development workflows.

Introduction to this compound and Conjugation Stoichiometry

This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[2] The "Propargyl" group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1] The "PEG17" component refers to a 17-unit polyethylene glycol chain, which enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[2][3] The "methane" designation in this context is understood to refer to a methoxy (B1213986) group (-OCH3) capping the terminus of the PEG chain, a common feature in PEG reagents to prevent side reactions.

Confirming the stoichiometry of the conjugation—the precise number of PEG linker molecules attached to the target biomolecule—is a critical step in the development of well-defined therapeutic agents.[4] Incorrect stoichiometry can lead to heterogeneity in the final product, affecting its potency, selectivity, and safety profile. This guide outlines the primary analytical techniques for this characterization.

Analytical Methodologies for Stoichiometry Determination

Several analytical techniques can be employed to determine the degree of PEGylation. The most common and powerful methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For PEGylated molecules, MS can accurately determine the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG units.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[] For confirming PEGylation stoichiometry, 1H NMR is particularly useful as the repeating ethylene (B1197577) glycol units of the PEG chain produce a distinct, strong signal.[7] By comparing the integral of this PEG signal to a characteristic signal from the biomolecule, the ratio of PEG to the biomolecule can be determined.[3][7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their physical and chemical properties. Size-Exclusion Chromatography (SEC) is a mode of HPLC that separates molecules by size.[8] Conjugation of a PEG linker to a biomolecule results in an increase in its hydrodynamic radius, leading to an earlier elution time in SEC compared to the unconjugated biomolecule. The peak areas can be used to quantify the relative amounts of conjugated and unconjugated species.

Comparative Analysis of Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures mass-to-charge ratio to determine molecular weight.Measures the magnetic properties of atomic nuclei to elucidate chemical structure.Separates molecules based on physical/chemical properties (e.g., size, polarity).
Information Provided Precise mass of the conjugate, allowing for direct calculation of PEG units. Can identify different PEGylated species.[4][5]Provides a ratio of PEG to the biomolecule based on signal integration. Confirms covalent linkage.[3][7]Quantifies the relative amounts of conjugated, unconjugated, and aggregated species.
Sample Requirements Low sample amount (picomole to femtomole). Requires pure samples.Higher sample amount (micromole to nanomole). Tolerant to some impurities.Moderate sample amount (nanomole to picomole).
Throughput High, especially with LC-MS systems.Lower, as acquisition times can be long.High, with established methods.
Limitations Polydispersity of some PEG reagents can complicate spectra.[9] Ion suppression effects can occur.Can be complex for large biomolecules with overlapping signals. Requires soluble samples.Resolution may be insufficient to separate species with a small difference in PEGylation.

Experimental Protocols

General Conjugation Protocol: this compound with an Azide-Modified Peptide

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound to a model azide-containing peptide.

Materials:

Procedure:

  • Dissolve the azide-modified peptide in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in DMSO at a 10-fold molar excess to the peptide.

  • Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (250 mM in water), and THPTA (50 mM in water).

  • In a microcentrifuge tube, combine the peptide solution with the this compound stock solution.

  • Premix CuSO4 and THPTA in a 1:5 molar ratio.

  • Add the CuSO4/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 2 hours with gentle shaking.

  • Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC to remove excess reagents.

Stoichiometry Confirmation by Mass Spectrometry

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Reconstitute the purified conjugate in a suitable LC-MS buffer (e.g., 0.1% formic acid in water/acetonitrile).

  • Inject the sample onto a reversed-phase C4 or C18 column.

  • Elute the conjugate using a gradient of increasing acetonitrile (B52724) concentration.

  • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected conjugate mass.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

  • Calculate the degree of PEGylation by comparing the mass of the conjugate to the mass of the unconjugated peptide.

Stoichiometry Confirmation by 1H NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Lyophilize the purified conjugate and dissolve it in deuterium (B1214612) oxide (D2O).

  • Acquire a 1D 1H NMR spectrum.

  • Identify the characteristic sharp singlet of the PEG methylene (B1212753) protons (at approximately 3.6 ppm).

  • Identify a well-resolved, unique proton signal from the peptide.

  • Integrate both the PEG signal and the chosen peptide signal.

  • Calculate the ratio of the integrals, normalized by the number of protons each signal represents, to determine the stoichiometry.

Representative Experimental Data

Mass Spectrometry Data
SpeciesTheoretical Mass (Da)Observed Mass (Da)Degree of PEGylation
Unconjugated Peptide3297.73297.80
Mono-PEGylated Peptide4138.64138.71
Di-PEGylated Peptide4979.54979.62
1H NMR Data
SignalChemical Shift (ppm)Integral ValueNumber of ProtonsNormalized IntegralStoichiometry
Peptide Aromatic Proton7.21.0011.001:1
PEG Methylene Protons3.668.00681.00
HPLC-SEC Data
PeakRetention Time (min)Peak Area (%)Identity
18.595.2Mono-PEGylated Peptide
210.14.8Unconjugated Peptide

Comparison with Alternative Linkers

This compound is a flexible linker, a class that also includes alkyl chains.[2][3] These are often compared to rigid and "clickable" linkers.

Linker TypeExamplesAdvantagesDisadvantages
Flexible (PEG) This compoundImproves solubility and cell permeability.[2][3] Synthetically accessible.High flexibility can lead to unproductive binding conformations.
Flexible (Alkyl) Alkyl chainsSynthetically straightforward. High degree of flexibility.[2]Can be hydrophobic, impacting solubility.[2]
Rigid Piperazine, piperidine, aromatic ringsPre-organizes the PROTAC into a bioactive conformation, potentially increasing potency.[2] Enhances metabolic stability.[2]More synthetically challenging. Lack of flexibility may hinder formation of a productive ternary complex.
Clickable Triazoles (formed from azide-alkyne cycloaddition)Allows for efficient and modular synthesis of PROTACs. Metabolically stable.The triazole ring can influence the overall properties of the molecule.

The choice of linker is a critical determinant of a PROTAC's success, and empirical testing is often required to identify the optimal linker for a given target and E3 ligase pair.[2][10]

Visualizations

Experimental Workflow for Stoichiometry Confirmation

experimental_workflow Experimental Workflow for Stoichiometry Confirmation cluster_synthesis Conjugation & Purification cluster_analysis Stoichiometry Analysis cluster_results Data Interpretation conjugation Azide-Alkyne Cycloaddition (Propargyl-PEG17 + Azide-Peptide) purification Purification (e.g., HPLC-SEC) conjugation->purification ms Mass Spectrometry (LC-MS) purification->ms Determine Mass nmr NMR Spectroscopy (1H NMR) purification->nmr Determine Ratio hplc HPLC-SEC Analysis purification->hplc Quantify Species mass_result Degree of PEGylation ms->mass_result ratio_result PEG:Peptide Ratio nmr->ratio_result purity_result Purity & Conjugate % hplc->purity_result final_stoichiometry Confirmed Stoichiometry mass_result->final_stoichiometry ratio_result->final_stoichiometry purity_result->final_stoichiometry

Caption: Workflow for conjugation and stoichiometric analysis.

Ubiquitin-Proteasome Signaling Pathway

ubiquitin_proteasome_pathway Ubiquitin-Proteasome Protein Degradation Pathway cluster_ternary Ternary Complex Formation ub Ubiquitin (Ub) e1 E1 Ubiquitin-Activating Enzyme ub->e1 e2 E2 Ubiquitin-Conjugating Enzyme e1->e2 Ub Transfer amp_ppi AMP + PPi e1->amp_ppi e3 E3 Ubiquitin Ligase e2->e3 poly_ub_protein Poly-ubiquitinated Target Protein e2->poly_ub_protein Poly-ubiquitination target_protein Target Protein protac PROTAC protac->e3 Binds protac->target_protein Binds proteasome 26S Proteasome poly_ub_protein->proteasome Recognition & Degradation peptides Degraded Peptides proteasome->peptides atp ATP atp->e1

Caption: Role of PROTACs in the Ubiquitin-Proteasome Pathway.

References

Evaluating Off-Target Effects of Propargyl-PEG17-Methane Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. A critical component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker significantly influences the efficacy, selectivity, and potential for off-target effects. This guide provides a comparative evaluation of PROTACs based on the Propargyl-PEG17-methane linker, focusing on the assessment of their off-target effects against alternative strategies.

The this compound linker is a long, flexible polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their ability to enhance solubility and permeability.[1][2] The propargyl group provides a convenient handle for click chemistry, facilitating modular PROTAC synthesis.[3][4] However, the length and flexibility of such linkers can also impact the stability of the ternary complex (Target-PROTAC-E3 ligase) and potentially lead to unintended degradation of other proteins.[5][6]

I. Comparative Analysis of Linker Technologies

The selection of a linker is a critical determinant of a PROTAC's specificity. While long, flexible linkers like this compound offer certain advantages, they must be carefully evaluated against other linker classes for their potential to induce off-target effects.

Linker ClassKey CharacteristicsAdvantagesPotential for Off-Target Effects
Long, Flexible PEG Linkers (e.g., this compound) High hydrophilicity, biocompatibility, and conformational flexibility.[1][7]Enhanced solubility, improved cell permeability, and the ability to span a wide range of distances between the target and E3 ligase.[2][5]Increased conformational freedom may lead to the formation of non-productive ternary complexes and potentially increase the likelihood of engaging unintended proteins. Excessively long linkers can decrease potency.[5]
Short, Rigid Linkers (e.g., Alkyl, Cycloalkane, Aromatic) Constrained conformations, reduced flexibility.[7][8]Can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and metabolic stability.[7]May impose steric hindrance, preventing the formation of a stable ternary complex if the geometry is not optimal.[9]
Macrocyclic Linkers Highly constrained, ring-based structures.[7]Can significantly enhance selectivity and reduce the entropic penalty of binding by locking the molecule in a bioactive conformation.[7][10]Can be synthetically challenging and may have limitations in cell permeability.
Cleavable/Responsive Linkers Designed to be cleaved or activated under specific conditions (e.g., in the tumor microenvironment).[7]Can minimize systemic side effects by restricting PROTAC activity to the target tissue.[7]The cleavage products could have their own off-target activities.

II. Experimental Protocols for Off-Target Evaluation

A comprehensive assessment of off-target effects requires a multi-pronged approach, combining global, unbiased techniques with targeted validation methods.

A. Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry-based proteomics is the gold standard for identifying and quantifying thousands of proteins in an unbiased manner, providing a global view of a PROTAC's impact on the cellular proteome.[11][12][13]

Protocol: Quantitative Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Treatment: Culture relevant human cell lines to 70-80% confluency. Treat cells with the this compound based PROTAC at its optimal effective concentration and at least one higher concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[14]

  • Isobaric Labeling (Optional but Recommended): For multiplexed analysis, label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for accurate relative quantification across multiple samples in a single MS run.[11]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. The peptides are first separated by liquid chromatography before being introduced into the mass spectrometer for analysis.[11][14]

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[14] Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.

B. Targeted Validation of Potential Off-Targets

Once potential off-targets are identified through global proteomics, their degradation must be confirmed using orthogonal, targeted methods.

Protocol: Western Blotting

  • Sample Preparation: Treat cells and prepare cell lysates as described for the global proteomics experiment.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in band intensity in the PROTAC-treated lanes compared to the control lanes confirms degradation.

C. Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC directly engages with potential off-target proteins in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations.

  • Heating: Heat the treated cells across a range of temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble (unfolded and aggregated) proteins from the insoluble fraction by centrifugation.

  • Quantification: Analyze the amount of the potential off-target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct target engagement.[11]

III. Visualizing Workflows and Pathways

To aid in the understanding of the experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a this compound based PROTAC.

Off_Target_Workflow start Start: PROTAC Treatment of Cell Culture proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Downregulated Proteins proteomics->data_analysis off_targets Potential Off-Targets data_analysis->off_targets validation Targeted Validation off_targets->validation western Western Blot validation->western cetsa CETSA validation->cetsa confirmed Confirmed Off-Targets western->confirmed cetsa->confirmed

Caption: Experimental workflow for identifying and validating off-target effects.

IV. Conclusion

The evaluation of off-target effects is a critical step in the preclinical development of any PROTAC, including those utilizing a this compound linker. While this long, flexible linker offers advantages in terms of solubility and synthetic accessibility, its potential to induce off-target protein degradation must be rigorously assessed. A combination of global proteomics for unbiased discovery and targeted methods for validation provides a robust framework for characterizing the selectivity profile of a PROTAC. By comparing the performance of this compound based PROTACs with alternatives featuring different linker technologies, researchers can make informed decisions to optimize the safety and efficacy of their targeted protein degraders. It is important to note that the optimal linker design is often target-dependent, and empirical testing is essential for each new PROTAC.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Propargyl-PEG17-methane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG17-methane. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: m-PEG17-Propargyl, mPEG16-Propyne

  • CAS Number: 146185-77-5

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Equipment Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety glasses or gogglesMust meet ANSI Z87.1 standards. Use chemical splash goggles for enhanced protection.
Body Laboratory coatA long-sleeved lab coat is required to protect skin and clothing.
Respiratory Fume hood or respiratorHandle in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator may be necessary based on a risk assessment.
Emergency Procedures

In the event of an accidental exposure or spill, follow the procedures outlined below.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Operational and Disposal Plans

Handling and Storage Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: To minimize dust inhalation, carefully weigh the solid compound in a fume hood. Use appropriate tools to transfer the material, avoiding the creation of dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is -20°C.[2]

Disposal Plan
  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is chemically compatible.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_ppe Doff PPE post_clean->post_ppe disp_collect Collect Waste post_ppe->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.